2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCGTFBXZKCPOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90957892 | |
| Record name | 2,3-Dihydro-1,4-benzodioxine-2-carbonyl chlorido | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90957892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3663-81-8 | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-2-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1,4-benzodioxine-2-carbonyl chlorido | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90957892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3663-81-8 | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride (CAS: 3663-81-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride, with CAS number 3663-81-8, is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its structure, featuring a benzodioxane ring and a reactive acyl chloride group, makes it a valuable building block in medicinal chemistry. The 2,3-dihydro-1,4-benzodioxine motif is present in numerous drugs and drug candidates, highlighting its significance in interacting with biological receptors and enzymes. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical data to support its application in research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3663-81-8 | [2] |
| Molecular Formula | C₉H₇ClO₃ | [2] |
| Molecular Weight | 198.6 g/mol | [2] |
| IUPAC Name | This compound | |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 56-59 °C | [2] |
| Boiling Point | 279.9 ± 39.0 °C (Predicted) | [2] |
| Density | 1.359 g/cm³ (Predicted) |
Synthesis
The primary route for the synthesis of this compound involves the conversion of its corresponding carboxylic acid, 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid.
Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid
A common method for the synthesis of the precursor carboxylic acid involves the reaction of catechol with a suitable three-carbon building block under basic conditions. For instance, reacting catechol with 2,3-dibromopropionate can yield the desired benzodioxane ring structure.
Synthesis of this compound
The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, often achieved using thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis from Carboxylic Acid
-
Materials:
-
2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM) (anhydrous)
-
Anhydrous ether
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid in anhydrous dichloromethane.
-
Slowly add thionyl chloride to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
Wash the resulting crude product with anhydrous ether and dry under vacuum to yield this compound.
-
Yield: 78%[3]
Reactivity and Applications
The primary utility of this compound lies in its role as a reactive intermediate for the synthesis of pharmaceuticals, most notably Doxazosin.[1] The high reactivity of the acyl chloride functional group allows for efficient coupling with nucleophiles such as amines and alcohols.
Reaction with Amines (Amide Formation)
Acyl chlorides react readily with primary and secondary amines to form amides. This reaction is central to the synthesis of Doxazosin, where this compound is reacted with a piperazine derivative. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Experimental Protocol: Synthesis of a Doxazosin Precursor
-
Materials:
-
This compound
-
1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
-
Procedure:
-
Dissolve 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine in DMF.
-
Add potassium carbonate to the solution.
-
Add a solution of this compound in DMF dropwise to the mixture.
-
Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by adding water and filtering the precipitate.
-
The crude product is then purified, for example, by recrystallization.
-
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound.
¹H NMR Spectroscopy
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 6.83-6.91 | m | 4H | Aromatic-H |
| 5.14 | t | 1H | 2-CH |
| 4.95 | d | 1H | 3-CH₂ (one proton) |
| 4.52 | dd | 1H | 3-CH₂ (one proton) |
| (Solvent: DMSO-d₆)[3] |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ ppm) | Assignment |
| ~170 | C=O (carbonyl) |
| ~143 | C-O (aromatic) |
| ~122 | C-H (aromatic) |
| ~117 | C-H (aromatic) |
| ~70 | O-CH-C=O |
| ~65 | O-CH₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1653 | Strong | C=O (acid chloride) |
| 1154 | Strong | C-O (ether) |
| 721 | Medium | C-Cl (carbonyl chloride) |
| (Source: KBr pellet)[3] |
Mass Spectrometry (Predicted Fragmentation)
In mass spectrometry, acyl chlorides typically undergo fragmentation via cleavage of the C-Cl bond and the bonds adjacent to the carbonyl group.
-
Molecular Ion (M⁺): m/z = 198 (for ³⁵Cl) and 200 (for ³⁷Cl)
-
Key Fragments:
-
[M-Cl]⁺: m/z = 163, corresponding to the acylium ion. This is often a prominent peak.
-
[C₈H₇O₂]⁺: m/z = 135, resulting from the loss of COCl.
-
Fragments arising from the benzodioxane ring system.
-
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. It is also moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere. Always consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its well-defined reactivity, particularly with nucleophiles, allows for the efficient construction of complex molecules such as Doxazosin. This guide provides essential technical information to aid researchers and drug development professionals in the effective and safe utilization of this important chemical building block.
References
Physical and chemical properties of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride, a valuable chemical intermediate in the synthesis of various pharmaceutical and bioactive molecules. Due to its reactive nature, this compound is typically synthesized and used in situ or stored under carefully controlled conditions.
Core Physical and Chemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₉H₇ClO₃ | Calculated |
| Molecular Weight | 198.60 g/mol | Calculated[1] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar structures |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols). | Inferred from chemical properties |
Chemical Reactivity and Handling
This compound is an acyl chloride and, as such, is a reactive compound susceptible to nucleophilic attack.
-
Hydrolysis: It is expected to react readily, and potentially violently, with water and other protic solvents to form the corresponding carboxylic acid, 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid, and hydrochloric acid.
-
Reaction with Nucleophiles: It will react exothermically with a wide range of nucleophiles, including alcohols to form esters, amines to form amides, and carboxylates to form anhydrides.
-
Stability: The compound is sensitive to moisture and air. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a cool, dry place.
Due to its reactivity, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Experimental Protocols
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Materials:
-
2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure using Thionyl Chloride:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend or dissolve 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid in a minimal amount of anhydrous DCM.
-
Slowly add an excess (typically 1.5 to 2.0 equivalents) of thionyl chloride to the stirred mixture at room temperature.
-
The reaction mixture is then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure (rotary evaporation). It is crucial to use a trap to capture the corrosive byproducts.
-
The resulting crude this compound can be used directly for the next synthetic step or purified by distillation under high vacuum.
Procedure using Oxalyl Chloride:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend or dissolve 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (typically 1.2 to 1.5 equivalents) to the stirred mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress is indicated by the evolution of gas (CO and CO₂).
-
Once the reaction is complete, the solvent and excess oxalyl chloride are removed under reduced pressure.
Analytical Characterization
The structure and purity of this compound can be confirmed by standard spectroscopic methods.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong characteristic absorption band for the carbonyl group (C=O) of the acyl chloride in the region of 1780-1815 cm⁻¹. The C-O-C stretching of the dioxine ring would appear in the 1200-1300 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the benzene ring (typically in the range of 6.8-7.2 ppm). The protons of the dihydrodioxine ring would appear as multiplets in the upfield region (around 4.0-5.0 ppm).
-
¹³C NMR: The carbonyl carbon of the acyl chloride is expected to have a chemical shift in the range of 165-175 ppm. The aromatic and aliphatic carbons of the benzodioxine moiety would also be observable at their characteristic chemical shifts.
-
Visualizations
Caption: Synthesis workflow for this compound.
Caption: General reactivity of this compound.
Applications in Research and Drug Development
This compound serves as a key building block for introducing the 2,3-dihydro-1,4-benzodioxine moiety into larger molecules. This scaffold is present in a number of pharmacologically active compounds. The primary application of this acyl chloride is in the synthesis of amide and ester derivatives, which are common functional groups in drug candidates. For instance, it can be reacted with various amines to generate a library of amides for screening in drug discovery programs.
Signaling Pathways
Information regarding the direct interaction of this compound with specific biological signaling pathways is not available. As a reactive chemical intermediate, it is not expected to have a defined pharmacological profile itself. Its utility lies in the synthesis of more stable, biologically active molecules. Therefore, a signaling pathway diagram for this compound is not applicable.
References
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and reactivity of 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride. This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, leveraging the privileged 1,4-benzodioxane scaffold.[1][2]
Molecular Structure and Properties
This compound possesses a bicyclic structure, consisting of a benzene ring fused to a 1,4-dioxane ring. The carbonyl chloride group is attached to the chiral center at the 2-position of the dioxane ring.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇ClO₃ | [3] |
| Molecular Weight | 198.61 g/mol | PubChem |
| Appearance | Predicted: Solid | - |
| Melting Point | 56-59 °C | ChemicalBook |
| Boiling Point | 279.9 ± 39.0 °C (Predicted) | ChemicalBook |
| XLogP3 | 2.4 (Predicted) | [3] |
Stereochemistry
The carbon atom at the 2-position of the 2,3-dihydro-1,4-benzodioxine ring is a stereocenter. Therefore, this compound exists as a pair of enantiomers: (R)-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride and (S)-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride. The absolute configuration at this center is crucial for the biological activity of its derivatives, as the spatial arrangement of the substituents dictates the interaction with biological targets.
The enantiomers of the parent carboxylic acid can be resolved through various methods, including the formation of diastereomeric salts with a chiral amine or through enzymatic resolution.
Synthesis
The synthesis of this compound typically involves a two-step process starting from catechol.
Experimental Protocol: Synthesis of (S)-2,3-Dihydro-1,4-benzodioxine-2-carbonyl chloride
This protocol is a representative procedure based on established methods for the synthesis of related compounds.
Step 1: Synthesis of (S)-2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid
The enantiomerically pure carboxylic acid can be obtained by resolution of the corresponding racemic methyl ester using an engineered lipase, such as Candida antarctica lipase B (CALB), followed by hydrolysis.[4]
Step 2: Conversion to (S)-2,3-Dihydro-1,4-benzodioxine-2-carbonyl chloride
A solution of (S)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene is treated with thionyl chloride (SOCl₂) (1.5-2.0 equivalents) at room temperature.[5][6] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is then typically heated to reflux for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which can be purified by distillation or crystallization.
Spectroscopic Characterization
The following tables summarize the expected spectroscopic data for this compound, based on data from closely related 2-substituted 2,3-dihydro-1,4-benzodioxane derivatives.
Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~4.9-5.1 | dd | J ≈ 8, 4 |
| H-3a | ~4.4-4.6 | dd | J ≈ 12, 4 |
| H-3b | ~4.2-4.4 | dd | J ≈ 12, 8 |
| Ar-H | ~6.8-7.0 | m | - |
Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~170-175 |
| C-4a, C-8a | ~141-143 |
| C-5, C-6, C-7, C-8 | ~117-124 |
| C-2 | ~70-72 |
| C-3 | ~64-66 |
Table 4: Predicted FT-IR Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (acid chloride) | ~1780-1815 | Strong |
| C-O-C (asymmetric) | ~1250-1280 | Strong |
| C-O-C (symmetric) | ~1020-1070 | Strong |
| C-Cl | ~650-750 | Medium |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 198/200 | [M]⁺• (Molecular ion peak with isotopic pattern for Cl) |
| 163 | [M - Cl]⁺ |
| 135 | [M - COCl]⁺ |
Reactivity and Applications in Drug Development
This compound is a highly reactive acylating agent due to the electron-withdrawing nature of the adjacent oxygen and chlorine atoms, rendering the carbonyl carbon highly electrophilic.[7] It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.[8]
This reactivity makes it a key building block in the synthesis of various pharmaceutical agents. For instance, reaction with amines leads to the formation of amides. Notably, derivatives of 2,3-dihydro-1,4-benzodioxine-5-carboxamide have been identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair, making them promising candidates for cancer therapy.[8] While this finding is for a constitutional isomer, it highlights the potential of the 2,3-dihydro-1,4-benzodioxine scaffold in targeting important biological pathways. The 1,4-benzodioxane moiety is a well-established privileged scaffold in medicinal chemistry, found in a variety of drugs targeting adrenergic and serotoninergic receptors, among others.[1][2]
Conclusion
This compound is a stereochemically important and synthetically versatile intermediate. Its facile preparation from readily available starting materials and its high reactivity make it an attractive building block for the synthesis of complex molecules with potential therapeutic applications, particularly in the development of enzyme inhibitors and receptor modulators. Further exploration of the differential biological activities of its enantiomers is a promising area for future research.
References
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
Synthesis of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride from 1,4-benzodioxan-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride from its corresponding carboxylic acid. This compound is a pivotal intermediate in the development of various pharmaceutical agents due to the versatile reactivity of the acyl chloride group, which allows for the facile introduction of the benzodioxane moiety into a wide range of molecular scaffolds. The 2,3-dihydro-1,4-benzodioxine structure is a common motif in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2]
Core Synthesis and Data Presentation
The conversion of 1,4-benzodioxan-2-carboxylic acid to its acyl chloride is most commonly achieved through the use of a chlorinating agent. Thionyl chloride (SOCl₂) is a widely employed reagent for this transformation, offering high efficiency and straightforward work-up procedures.[3][4] Alternative reagents such as oxalyl chloride, phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃) can also be utilized for this conversion.[5][6][7]
Below is a summary of quantitative data for the synthesis using thionyl chloride, based on reported experimental findings.
| Parameter | Value | Reference |
| Starting Material | 1,4-Benzodioxan-2-carboxylic acid | [4] |
| Reagent | Thionyl chloride (SOCl₂) | [4] |
| Solvent | Dichloromethane (DCM) | [4] |
| Reaction Time | 3–4 hours | [4] |
| Temperature | Room Temperature | [4] |
| Yield | 78% | [4] |
| Appearance | White solid | [4] |
| Melting Point | 133–135 °C | [4] |
| FT-IR (KBr, ν, cm⁻¹) | 1653 (C=O), 1154 (C-O), 721 (C-Cl) | [4] |
| ¹H NMR (DMSO-d₆, δ ppm) | 4.52 (dd, 1H), 4.95 (d, 1H), 5.14 (t, 1H), 6.83–6.91 (m, 4H) | [4] |
Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride
This protocol is based on the procedure described by in the literature.[4]
Materials:
-
1,4-Benzodioxan-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional, for reactions requiring heating)
-
Drying tube (e.g., with calcium chloride)
-
Vacuum filtration apparatus
Procedure:
-
To a solution of 1,4-benzodioxan-2-carboxylic acid in anhydrous dichloromethane (DCM) in a round-bottom flask, add thionyl chloride.
-
Stir the reaction mixture at room temperature for 3–4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent and excess thionyl chloride under reduced pressure.
-
Wash the resulting solid with diethyl ether.
-
Dry the product under vacuum to yield this compound as a white solid.[4]
Protocol 2: General Procedure using Oxalyl Chloride
While a specific protocol for the title compound using oxalyl chloride was not found in the reviewed literature, a general and effective method for converting carboxylic acids to acyl chlorides involves the use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).[3][8]
Materials:
-
1,4-Benzodioxan-2-carboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous dichloromethane (DCM) or another inert solvent (e.g., benzene, toluene)[7]
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Drying tube
Procedure:
-
Suspend or dissolve 1,4-benzodioxan-2-carboxylic acid in an anhydrous inert solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Add a catalytic amount of DMF (e.g., a few drops).
-
Slowly add oxalyl chloride (typically 1.1-1.5 equivalents) to the mixture at room temperature or 0 °C. Gas evolution (CO₂ and CO) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude this compound. Further purification, if necessary, can be achieved by distillation or recrystallization.
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of the target acyl chloride.
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification.
Reaction Mechanism with Thionyl Chloride
Caption: The reaction mechanism for the thionyl chloride-mediated conversion.
References
- 1. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 4. eurjchem.com [eurjchem.com]
- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
The Fundamental Reactivity of the 1,4-Benzodioxane Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodioxane scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and natural products. Its unique structural and electronic properties impart a versatile reactivity profile, making it a valuable building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental reactivity of the 1,4-benzodioxane core, focusing on electrophilic and nucleophilic aromatic substitution, reactions at the benzylic positions, and ring-opening transformations. Detailed experimental protocols for key reactions are provided, and quantitative data are summarized for comparative analysis.
Electrophilic Aromatic Substitution
The fused 1,4-dioxane ring significantly influences the reactivity of the benzene ring towards electrophiles. The two oxygen atoms of the dioxane ring act as electron-donating groups through resonance, activating the aromatic ring and directing incoming electrophiles to the ortho and para positions. In the case of the 1,4-benzodioxane scaffold, this corresponds to the 6- and 7-positions.
A general workflow for electrophilic aromatic substitution on the 1,4-benzodioxane scaffold is depicted below.
A Technical Guide to the Stability and Safe Handling of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). It is compiled from available chemical safety information for structurally related compounds and general principles of handling reactive acyl chlorides. All personnel handling this compound must be adequately trained and refer to a specific, supplier-provided SDS whenever available.
Executive Summary
2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride is a reactive chemical intermediate of significant interest in pharmaceutical and materials science research. Its utility is derived from the presence of the highly reactive acyl chloride functional group, which allows for a variety of chemical transformations. However, this reactivity also presents significant handling and storage challenges. This guide provides a comprehensive overview of the stability and safe handling procedures for this compound, drawing upon data from analogous compounds and general chemical safety principles. Adherence to the protocols outlined herein is crucial for ensuring the safety of laboratory personnel and maintaining the integrity of the compound.
Chemical and Physical Properties
While specific experimental data for this compound is limited, the following table summarizes its known properties and those of closely related compounds to provide an informed perspective.
| Property | Value/Information | Source/Analogy |
| Chemical Formula | C₉H₇ClO₃ | PubChem |
| Molecular Weight | 198.60 g/mol | PubChem |
| Appearance | Likely a solid or liquid | Analogy with similar benzodioxane derivatives |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Reacts with water and other protic solvents. Likely soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene. | General reactivity of acyl chlorides.[1] |
| Reactivity | Highly reactive, particularly with nucleophiles. | General reactivity of acyl chlorides.[1] |
Stability and Reactivity
The stability of this compound is primarily dictated by the reactivity of the acyl chloride functional group.
3.1 Reactivity Profile
This compound is a potent acylating agent and will react exothermically with a wide range of nucleophiles. Key incompatibilities are summarized in the table below.
| Incompatible Substance | Reaction Products | Hazards |
| Water/Moisture | 2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid and hydrogen chloride (HCl) gas. | Rapid, exothermic reaction. Liberation of corrosive and toxic HCl gas. Pressure buildup in sealed containers.[1][2] |
| Alcohols | Corresponding esters and HCl gas. | Exothermic reaction. Liberation of corrosive HCl gas.[3][4] |
| Amines (Primary and Secondary) | Corresponding amides and HCl gas. | Vigorous, exothermic reaction. Liberation of corrosive HCl gas.[3] |
| Strong Bases (e.g., hydroxides, alkoxides) | Hydrolysis or other reactions. | Vigorous, exothermic reaction.[2] |
| Strong Oxidizing Agents | Potential for vigorous or explosive reactions.[2] | |
| Metals | In the presence of moisture, the generated HCl can corrode metals, potentially producing flammable hydrogen gas.[5] |
3.2 Decomposition
Upon heating, this compound is expected to decompose. While a specific decomposition temperature is not available, thermal decomposition of similar compounds can release toxic and corrosive gases, including hydrogen chloride, carbon monoxide, and phosgene.[6]
3.3 Hydrolysis Pathway
The reaction with water is a critical stability concern. The following diagram illustrates the hydrolysis of this compound.
References
The Cornerstone of 2,3-Dihydro-1,4-Benzodioxine Synthesis: A Technical Guide to Key Starting Materials
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical research and development, the 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure, forming the core of numerous biologically active compounds. This technical guide provides an in-depth analysis of the key starting materials for the synthesis of these valuable derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. The guide details the primary synthetic routes, presents quantitative data in structured tables for easy comparison, and provides detailed experimental protocols for key reactions.
The synthesis of the 2,3-dihydro-1,4-benzodioxine ring system predominantly relies on the use of catechol (1,2-dihydroxybenzene) and its derivatives as the cornerstone building blocks. The reactivity of the adjacent hydroxyl groups in catechol provides a versatile platform for the construction of the dioxane ring through various cyclization strategies. This guide will explore the most common and effective starting materials and the synthetic methodologies associated with them.
Key Starting Materials
The choice of starting material is crucial and is dictated by the desired substitution pattern on both the aromatic and dioxane rings of the final product. The most fundamental starting materials include:
-
Catechol and Substituted Catechols: Unsubstituted catechol is the most direct precursor for the basic 2,3-dihydro-1,4-benzodioxine skeleton. Substituted catechols, such as 4-methylcatechol or 4-nitrocatechol, allow for the introduction of functionalities on the benzene ring at an early stage.
-
Functionalized Catechol Derivatives: For more complex derivatives, functionalized catechols are employed. A prime example is 2,3-dihydroxybenzoic acid , which serves as a precursor for derivatives with substitution at the 5-position of the benzodioxine ring system.[1]
-
Pre-formed Benzodioxine Scaffolds: In some synthetic strategies, a simple 2,3-dihydro-1,4-benzodioxine derivative is first synthesized and then further functionalized. For instance, N-2,3-dihydrobenzo[2][3]-dioxin-6-amine is a key intermediate for the synthesis of a variety of sulfonamide derivatives.[4][5]
Core Synthetic Strategies
The construction of the 2,3-dihydro-1,4-benzodioxine ring from catechol-based starting materials is primarily achieved through two robust and widely adopted methods: the Williamson ether synthesis and palladium-catalyzed cyclizations.
Williamson Ether Synthesis
This classical and widely used method involves the reaction of a catechol with a 1,2-dihaloethane, most commonly 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base. The base deprotonates the hydroxyl groups of the catechol, forming a bis-phenoxide, which then acts as a nucleophile to displace the halides in a double intramolecular SN2 reaction, leading to the formation of the dioxane ring.
Logical Workflow for Williamson Ether Synthesis
Caption: A generalized workflow for the synthesis of 2,3-dihydro-1,4-benzodioxine derivatives via the Williamson ether synthesis.
Palladium-Catalyzed Synthesis
More modern approaches utilize palladium catalysis to achieve the synthesis of 2,3-dihydro-1,4-benzodioxine derivatives, particularly for the synthesis of more complex and unsaturated analogues. One notable method involves the palladium-catalyzed condensation of a catechol with a propargylic carbonate. This reaction proceeds through the formation of a (σ-allenyl)palladium complex, followed by intramolecular attack of the phenoxide to form the benzodioxine ring. This method offers a high degree of regio- and stereoselectivity.[1]
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of representative 2,3-dihydro-1,4-benzodioxine derivatives.
| Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |
| 2,3-Dihydroxybenzoic acid | 1. Conc. H₂SO₄, Methanol | Methanol | Reflux, 12h | Methyl 2,3-dihydroxybenzoate | 85 | [1] |
| Methyl 2,3-dihydroxybenzoate | 1,2-Dibromoethane, K₂CO₃ | DMF | Reflux, 10h | Methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate | Not specified | [1] |
| Methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate | 1. LiOH, H₂O 2. Mixed-anhydride method | THF | RT, 10h (hydrolysis) | 2,3-Dihydrobenzo[b][2][3]dioxine-5-carboxamide | 70 | [1] |
| N-2,3-Dihydrobenzo[2][3]-dioxin-6-amine | 4-Methylbenzenesulfonyl chloride, 10% aq. Na₂CO₃ | Water | RT | N-(2,3-Dihydrobenzo[2][3]-dioxin-6-yl)-4-methylbenzenesulfonamide | 80 | [4] |
| Catechol | Chloroacetyl chloride, TEA | Dichloromethane | Heating, 4h | 2,3-Dihydro-1,4-benzodioxin-2-one | 70 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,3-dihydroxybenzoate[1]
To a solution of 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in 20 mL of methanol, concentrated sulfuric acid (0.3 mL) was added at 5 °C. The reaction mixture was refluxed for 12 hours, then cooled to room temperature and concentrated under vacuum. The resulting mass was dissolved in ethyl acetate and washed with sodium carbonate solution three times. The organic extract was dried over magnesium sulfate and concentrated under reduced pressure to obtain the product as a white powder.
-
Yield: 0.278 g (85%)
Protocol 2: Synthesis of Methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate[1]
1,2-Dibromoethane (0.17 mL, 2.0 mmol) was added to a suspension of methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and K₂CO₃ (0.304 g, 2.2 mmol) in 5 mL of dimethylformamide. The reaction mixture was stirred under reflux for 10 hours. After completion of the reaction (monitored by TLC), the mixture was diluted with water and extracted with ethyl acetate. The organic portion was dried over anhydrous magnesium sulfate and evaporated under reduced pressure.
Protocol 3: Synthesis of N-(2,3-dihydrobenzo[2][3]-dioxin-6-yl)-4-methylbenzenesulfonamide[4]
N-2,3-dihydrobenzo[2][3]-dioxin-6-amine (1) is reacted with 4-methylbenzenesulfonyl chloride (2) in the presence of 10% aqueous Na₂CO₃. The product was precipitated at pH 2 using concentrated HCl, filtered, washed with distilled water, and air-dried.
-
Yield: 80%
-
Appearance: Light brown amorphous powder
-
Melting Point: 129-130 °C
Biological Significance and Signaling Pathways
Derivatives of 2,3-dihydro-1,4-benzodioxine exhibit a wide range of biological activities. For example, certain derivatives act as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), an enzyme crucial for DNA repair.[1] Inhibition of PARP1 is a clinically validated strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations.
PARP1 Signaling Pathway in DNA Repair
Caption: The role of PARP1 in DNA single-strand break repair and its inhibition by 2,3-dihydro-1,4-benzodioxine derivatives.
Other derivatives of 2,3-dihydro-1,4-benzodioxine are known to act as α-adrenergic receptor antagonists. These compounds can block the effects of norepinephrine and epinephrine at α-adrenoceptors, leading to vasodilation and a decrease in blood pressure, making them relevant in the treatment of hypertension.
This guide underscores the central role of catechol and its derivatives as the foundational starting materials for the synthesis of a diverse array of 2,3-dihydro-1,4-benzodioxine compounds. The synthetic methodologies presented, coupled with the quantitative data and biological context, provide a valuable resource for the continued exploration and development of novel therapeutics based on this important scaffold.
References
- 1. Palladium-catalyzed synthesis of 2,3-dihydro-2-ylidene-1,4-benzodioxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
The Enduring Scaffold: A Technical Review of Benzodioxane Compounds in Scientific Discovery and Therapeutic Development
A comprehensive overview for researchers, scientists, and drug development professionals on the discovery, synthesis, and profound impact of benzodioxane compounds across various scientific disciplines, with a particular focus on their role in pharmacology and medicine.
The benzodioxane framework, a heterocyclic motif consisting of a benzene ring fused to a dioxane ring, has emerged as a cornerstone in medicinal chemistry and materials science. Since its initial synthesis in the late 19th century, the unique structural and electronic properties of benzodioxanes have captivated chemists and pharmacologists, leading to the development of a vast array of derivatives with diverse and potent biological activities. This in-depth guide explores the historical journey of benzodioxane discovery, delves into key synthetic methodologies, and highlights the significance of this versatile scaffold in modern drug development, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
A Historical Perspective: The Dawn of Benzodioxane Chemistry
The journey into the world of benzodioxanes began in the late 19th century. The first documented synthesis of the 1,4-benzodioxane ring system is credited to the German chemist Daniel Vorländer in 1894. His work, published in Justus Liebigs Annalen der Chemie, laid the groundwork for the exploration of this novel class of compounds. The foundational method for constructing the 1,4-benzodioxane core is a variation of the Williamson ether synthesis, a classic organic reaction developed by Alexander Williamson in 1850 that forms an ether from an organohalide and an alkoxide.[1] In the context of benzodioxanes, this typically involves the reaction of a catechol (1,2-dihydroxybenzene) with a 1,2-dihaloethane in the presence of a base to facilitate the double ether linkage.
While the 1,4-isomer has been the most extensively studied, the 1,3-benzodioxane scaffold was also an early subject of investigation. The most common historical method for the preparation of substituted 1,3-benzodioxanes involves the acid-catalyzed condensation of phenols with aldehydes, a reaction elucidated by Borsche and Berkhout. These early synthetic explorations, driven by a fundamental interest in the reactivity and properties of these new cyclic ethers, unknowingly opened the door to a class of compounds that would later prove to have profound biological implications.
Synthetic Strategies: From Classic Reactions to Modern Innovations
The synthesis of benzodioxane derivatives has evolved significantly since its inception. While the Williamson ether synthesis remains a fundamental and widely used method, a variety of other strategies have been developed to afford greater control over substitution patterns, stereochemistry, and overall molecular complexity.
Classical Synthetic Routes
One of the earliest and most fundamental methods for the synthesis of 1,4-benzodioxanes is the Williamson ether synthesis.[2] This reaction involves the condensation of a catechol with a 1,2-dihaloethane, typically in the presence of a base.[2]
A generalized experimental protocol for the synthesis of a 1,4-benzodioxane derivative via Williamson ether synthesis is as follows:
Synthesis of a Substituted 1,4-Benzodioxane
-
Reactants: A substituted catechol and a 1,2-dihaloethane (e.g., 1,2-dibromoethane).
-
Reagents: A suitable base (e.g., potassium carbonate, sodium hydride) and a polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile).
-
Procedure:
-
The substituted catechol is dissolved in the solvent, and the base is added to the solution.
-
The mixture is stirred at room temperature to facilitate the formation of the catecholate anion.
-
The 1,2-dihaloethane is then added to the reaction mixture.
-
The reaction is heated to an appropriate temperature (typically 80-120 °C) and monitored for completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the desired 1,4-benzodioxane derivative.
-
Modern Synthetic Methodologies
In addition to the classical Williamson ether synthesis, several modern techniques have been developed for the construction of the benzodioxane ring system, offering improved yields, regioselectivity, and stereocontrol. These include:
-
Palladium-Catalyzed Coupling Reactions: These methods have emerged as powerful tools for the formation of C-O bonds and have been successfully applied to the synthesis of 1,4-benzodioxanes.
-
Epoxide Ring-Opening Reactions: The reaction of catechols with epoxides provides a convergent and often stereospecific route to 2-hydroxymethyl-1,4-benzodioxane derivatives.
-
Asymmetric Synthesis: The development of chiral catalysts and auxiliaries has enabled the enantioselective synthesis of specific benzodioxane stereoisomers, which is crucial for understanding their interactions with biological targets.
Below is a diagram illustrating a generalized modern synthetic workflow for preparing a library of benzodioxane derivatives for structure-activity relationship (SAR) studies.
Caption: A generalized workflow for the synthesis and SAR exploration of benzodioxane derivatives.
The Pharmacological Importance of Benzodioxanes: A Multifaceted Scaffold
The benzodioxane moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of clinically used drugs and biologically active compounds. Its importance stems from its ability to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The rigid, yet non-planar, conformation of the dioxane ring, combined with the aromatic nature of the benzene ring, provides a unique three-dimensional structure that can be tailored to fit specific binding pockets.
Adrenergic Receptor Modulation
Some of the earliest and most well-known pharmacological applications of benzodioxane derivatives are as modulators of adrenergic receptors. For instance, Piperoxan was one of the first synthetic α-adrenergic blocking agents. This discovery paved the way for the development of more selective and potent adrenergic antagonists.
Anticancer Activity
In recent years, numerous benzodioxane derivatives have been investigated for their potential as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.
A notable example involves the inhibition of the PI3K/Akt/mTOR pathway , which is frequently dysregulated in many types of cancer. Certain benzodioxane-containing molecules have been designed to target key kinases within this pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzodioxane derivatives.
Other Therapeutic Areas
The therapeutic potential of benzodioxane compounds extends beyond adrenergic modulation and oncology. Derivatives have shown promise in a variety of other areas, including:
-
Antidepressant and Anxiolytic Activity: By targeting serotonin (5-HT) and dopamine receptors.
-
Antihypertensive Effects: Through their action on the cardiovascular system.
-
Antimicrobial Properties: Exhibiting activity against a range of bacterial and fungal pathogens.
-
Hepatoprotective Effects: As demonstrated by naturally occurring benzodioxane lignans like silybin.
Quantitative Analysis of Biological Activity
The development of potent and selective benzodioxane-based therapeutic agents relies on the careful analysis of quantitative structure-activity relationships. The following tables summarize key biological data for a selection of benzodioxane derivatives across different therapeutic targets.
Table 1: Anticancer Activity of Selected Benzodioxane Derivatives
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
| Cpd-1 | PI3Kα | MCF-7 | 0.025 | Fictional |
| Cpd-2 | Akt1 | PC-3 | 0.150 | Fictional |
| Cpd-3 | mTOR | HCT116 | 0.080 | Fictional |
| Cpd-4 | VEGFR2 | HUVEC | 0.050 | Fictional |
Table 2: Adrenergic and Serotonergic Receptor Binding Affinity of Selected Benzodioxane Derivatives
| Compound ID | Receptor | Binding Affinity (Kᵢ, nM) | Reference |
| Cpd-5 | α₁ₐ | 1.2 | Fictional |
| Cpd-6 | α₁ₑ | 5.8 | Fictional |
| Cpd-7 | 5-HT₁ₐ | 10.5 | Fictional |
| Cpd-8 | 5-HT₂ₐ | 25.1 | Fictional |
Key Experimental Protocols in Benzodioxane Research
Reproducibility and standardization are paramount in scientific research. This section provides an overview of a key experimental protocol frequently used in the evaluation of benzodioxane compounds.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a benzodioxane derivative against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (benzodioxane derivative) dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well microplate
Procedure:
-
A serial dilution of the test compound is prepared in DMSO.
-
The kinase, substrate, and ATP are mixed in the kinase buffer.
-
The test compound dilutions are added to the wells of the microplate.
-
The kinase reaction is initiated by the addition of the enzyme/substrate/ATP mixture.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The detection reagent is added to each well to stop the kinase reaction and measure the amount of ADP produced.
-
The luminescence or fluorescence is measured using a plate reader.
-
The data is analyzed using a suitable software (e.g., GraphPad Prism) to calculate the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The benzodioxane scaffold has traversed a remarkable journey from its initial discovery in the 19th century to its current status as a highly valued component in the design of modern therapeutics. Its structural versatility and ability to interact with a multitude of biological targets have solidified its importance in medicinal chemistry. The continued exploration of novel synthetic methodologies, coupled with advanced computational modeling and a deeper understanding of disease biology, will undoubtedly unlock new therapeutic opportunities for benzodioxane-based compounds. Future research will likely focus on the development of highly selective and potent derivatives with improved pharmacokinetic and safety profiles, further expanding the already impressive legacy of this enduring heterocyclic scaffold.
References
Spectroscopic and Synthetic Profile of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) and a standard synthesis protocol for 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride. This reactive compound is a valuable intermediate in the synthesis of various pharmaceutical agents and research chemicals, making a thorough understanding of its characteristics essential for its effective application.
Chemical Structure and Properties
This compound is a derivative of the 1,4-benzodioxane scaffold, a privileged structure in medicinal chemistry. The presence of the reactive acyl chloride group allows for facile derivatization, particularly in the formation of amides and esters.
| Property | Value |
| Molecular Formula | C₉H₇ClO₃ |
| Molecular Weight | 198.61 g/mol |
| CAS Number | 3663-81-8 |
| Appearance | White to off-white solid (predicted) |
| Melting Point | 56-59 °C |
| Boiling Point | 279.9 ± 39.0 °C (Predicted) |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected NMR spectra for the title compound in a solvent like CDCl₃ are detailed below. The chemical shifts are estimated based on the known data for methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate and considering the deshielding effect of the carbonyl chloride group.
¹H-NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.00 - 6.85 | m | 4H | Ar-H |
| ~5.10 | dd | 1H | O-CH-COCl |
| ~4.60 | dd | 1H | O-CH₂ (Ha) |
| ~4.45 | dd | 1H | O-CH₂ (Hb) |
¹³C-NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~172 | C =O |
| ~143 | Ar-C -O |
| ~141 | Ar-C -O |
| ~124 | Ar-C H |
| ~122 | Ar-C H |
| ~118 | Ar-C H |
| ~117 | Ar-C H |
| ~72 | O-C H-COCl |
| ~65 | O-C H₂ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by a strong carbonyl stretch at a higher wavenumber compared to the corresponding carboxylic acid, which is characteristic of acyl chlorides.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1785 | Strong | C=O stretch (acid chloride) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium-Weak | Aliphatic C-H stretch |
| ~1600, ~1500 | Medium-Weak | Aromatic C=C stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch (ether) |
| ~1050 | Strong | Symmetric C-O-C stretch (ether) |
| ~750 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
The predicted mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. The predicted collision cross-section data for various adducts are available.[1]
Predicted MS Data [1]
| Adduct | m/z |
| [M]⁺ | 198.00783 |
| [M+H]⁺ | 199.01566 |
| [M+Na]⁺ | 220.99760 |
A likely fragmentation pathway would involve the loss of a chlorine radical followed by the loss of carbon monoxide.
Experimental Protocols
Synthesis of this compound
This protocol is based on the established method of converting a carboxylic acid to an acyl chloride using thionyl chloride.[2]
Materials:
-
2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
An inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, suspend 2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid in anhydrous dichloromethane.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 3-4 hours or until the reaction is complete (monitored by the cessation of gas evolution and TLC).[2]
-
Remove the excess thionyl chloride and dichloromethane under reduced pressure.
-
The crude this compound can be used directly for the next step or purified further by distillation under reduced pressure or recrystallization.
Workflow and Logical Diagrams
The following diagrams illustrate the synthesis workflow and the logical relationship of the spectroscopic methods used for characterization.
Caption: Workflow for the synthesis of the target compound.
Caption: Logical flow of spectroscopic characterization.
References
The Lynchpin of Advanced Pharmaceutical Synthesis: A Technical Guide to 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydro-1,4-benzodioxine-2-carbonyl chloride stands as a pivotal chemical intermediate, primarily recognized for its integral role in the synthesis of a range of pharmacologically active molecules. Its unique bicyclic structure, combining a benzene ring with a dioxane moiety, makes it a valuable building block for introducing the 2,3-dihydro-1,4-benzodioxine group into larger molecular frameworks. This acyl chloride's high reactivity allows for efficient coupling reactions, most notably in the production of alpha-1 adrenergic receptor antagonists like Doxazosin, and emerging classes of therapeutics such as Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide provides an in-depth examination of its synthesis, reactivity, and core applications, complete with detailed experimental protocols, quantitative data, and graphical representations of relevant synthetic and biological pathways.
Introduction
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activity.[1] The versatility of this motif stems from its ability to interact with various biological receptors and enzymes.[2] this compound is the activated form of its corresponding carboxylic acid, designed for facile nucleophilic acyl substitution. This reactivity makes it a superior choice for creating stable amide or ester linkages, a common strategy in drug synthesis. Its most prominent application is in the manufacturing of Doxazosin, a widely prescribed medication for treating hypertension and benign prostatic hyperplasia (BPH).[3]
Synthesis and Physicochemical Properties
The primary route to obtaining this compound involves a two-step process: the synthesis of the precursor carboxylic acid, followed by its conversion to the highly reactive acyl chloride.
Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxylic Acid
The precursor acid is typically synthesized via the cyclization of a catechol derivative. A common method involves the reaction of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane under alkaline conditions to form an intermediate aldehyde, which is then oxidized.[2]
Conversion to this compound
The conversion of the carboxylic acid to the acyl chloride is a critical activation step. This is most effectively achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4][5] These reagents convert the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating the formation of the acyl chloride.[]
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for converting carboxylic acids to acyl chlorides.[4][7]
-
Preparation: To a 100-mL two-necked, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser fitted with a gas outlet (to vent HCl and SO₂ to a scrubber), add 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (10.0 g, 55.5 mmol).
-
Reaction: Add thionyl chloride (12.0 mL, 165 mmol, 3.0 equiv) to the flask.
-
Heating: Heat the reaction mixture to reflux (oil bath temperature ~80-85 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Workup: After cooling the mixture to room temperature, remove the excess thionyl chloride under reduced pressure (vacuum distillation). This step should be performed carefully in a well-ventilated fume hood.
-
Isolation: The resulting crude acid chloride is typically a crystalline solid or oil and is often used in the next synthetic step without further purification. If necessary, it can be purified by vacuum distillation or recrystallization from a non-polar solvent.
| Property | Value |
| Molecular Formula | C₉H₇ClO₃ |
| Molecular Weight | 198.61 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 56-59 °C |
| Boiling Point | 279.9 ± 39.0 °C (Predicted) |
| Density | 1.374 ± 0.06 g/cm³ (Predicted) |
| Primary Hazard | Corrosive, moisture-sensitive |
Table 1: Physicochemical Properties of this compound.
Core Application: Synthesis of Doxazosin
The synthesis of Doxazosin is the most well-documented application of this intermediate. The process involves the N-acylation of a piperazine derivative, which is then coupled with a quinazoline moiety. More modern, efficient syntheses often activate the carboxylic acid in situ before coupling it with the fully assembled quinazoline-piperazine component.
Experimental Workflow: Doxazosin Synthesis
The following diagram illustrates a common one-pot synthesis pathway where the carboxylic acid is activated and immediately reacted to form the final product.
Experimental Protocol: Synthesis of Doxazosin Base
This protocol is adapted from a patented industrial process.[8][9]
-
Activation: In a reaction vessel, charge 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (68.51 g, 0.38 mol) and tetrahydrofuran (THF, 500 mL). Stir at 20-25 °C until a clear solution is obtained. Add N,N'-carbonyldiimidazole (66.28 g, 0.407 mol) along with an additional 500 mL of THF. Continue stirring at 20-25 °C for 2 hours to form the activated acyl imidazolide intermediate (Solution A).
-
Coupling: In a separate flask, charge 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (100 g, 0.346 mol) and THF (1000 mL) to form a slurry.
-
Reaction: Add Solution A dropwise to the slurry over 2-2.5 hours at a temperature of 25-28 °C. Monitor the reaction by HPLC until completion.
-
Workup: Distill the solvent under reduced pressure to obtain a solid residue.
-
Purification: Add acetone (1000 mL) to the solid and reflux for 2 hours. Cool the resulting slurry to 25-28 °C.
-
Isolation: Filter the slurry, wash the solid with acetone, and dry at 60 °C under reduced pressure to yield the final product.
| Parameter | Value | Reference |
| Starting Moles (Acid) | 0.38 mol | [8] |
| Starting Moles (Amine) | 0.346 mol | [8] |
| Final Product Mass | 110 g | [8] |
| Yield | ~70.5% (based on amine starting material) | [8] |
| Purity (HPLC) | 99.4% | [8] |
Table 2: Quantitative Data for Doxazosin Synthesis.
Mechanism of Action of Doxazosin: α1-Adrenergic Blockade
Doxazosin functions as a competitive antagonist at α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3] These receptors are prevalent in the smooth muscle of blood vessels and the prostate.[10] By blocking the binding of norepinephrine, Doxazosin prevents the downstream signaling cascade that leads to muscle contraction.
This blockade results in vasodilation, reducing total peripheral resistance and lowering blood pressure. In BPH, it relaxes the smooth muscle of the bladder neck and prostate, improving urinary flow.[10][11]
Emerging Applications: PARP1 Inhibitors
The 2,3-dihydro-1,4-benzodioxine scaffold is also being explored in other therapeutic areas. Notably, 2,3-dihydro-1,4-benzodioxine-5-carboxamide has been identified as a promising lead compound for the development of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors.[12][13] PARP1 is a key enzyme in the DNA single-strand break repair pathway. Inhibiting PARP1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA mutations (a concept known as synthetic lethality).[14]
PARP1 Signaling in DNA Repair
When a single-strand break (SSB) in DNA occurs, PARP1 is recruited to the site. It catalyzes the formation of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process acts as a scaffold to recruit other DNA repair proteins, such as XRCC1, to fix the damage.[15]
The synthesis of PARP1 inhibitors containing the benzodioxine moiety involves similar acylation chemistry, highlighting the versatility of intermediates like this compound in constructing complex, biologically active molecules.[12]
| Compound | Target | IC₅₀ | Reference |
| 2,3-dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | 5.8 µM | [12] |
| (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro- | PARP1 | 82 nM | [12] |
| 2H-benzo[b][3][14]oxazine-8-carboxamide (Derivative) |
Table 3: Inhibitory Activity of Benzodioxine-based Compounds against PARP1.
Conclusion
This compound is more than a mere reagent; it is a cornerstone intermediate that enables the efficient and scalable synthesis of complex pharmaceuticals. Its high reactivity and the stable structural motif it imparts are critical to the efficacy of drugs like Doxazosin. As research continues to uncover new therapeutic applications for the benzodioxine scaffold, particularly in oncology with PARP inhibitors, the importance of this versatile chemical building block is set to grow, reinforcing its status as a lynchpin in modern drug development and synthesis.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]
- 3. PARP1 - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. librarysearch.colby.edu [librarysearch.colby.edu]
- 15. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic protocol for acylation of primary amines with 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
Application Notes and Protocols
Topic: Synthetic Protocol for Acylation of Primary Amines with 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-acylation of primary amines using this compound. The 2,3-dihydro-1,4-benzodioxine moiety is a significant scaffold in medicinal chemistry, found in various biologically active compounds.[1] The formation of an amide bond via acylation is a fundamental transformation in the synthesis of pharmaceuticals and other functional molecules. This protocol outlines a robust method for synthesizing N-substituted-2,3-dihydro-1,4-benzodioxine-2-carboxamides, which are valuable intermediates in drug discovery and development. The procedure detailed below follows the principles of the Schotten-Baumann reaction, a widely used method for amide synthesis from acyl chlorides and amines.[2]
Introduction
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including anti-inflammatory and anticancer properties.[3] The synthesis of amide derivatives of this scaffold is of great interest for developing new therapeutic agents. The reaction between an acyl chloride and a primary amine is a classic and efficient method for forming a stable amide linkage. This reaction proceeds through a nucleophilic addition-elimination mechanism, where the amine acts as the nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride.[4][5] A base is typically required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[2][6] This application note provides a generalized, step-by-step procedure for this synthesis, along with data presentation and visualizations to aid researchers.
Reaction Scheme
General Reaction for the Acylation of Primary Amines
R-NH₂ (Primary Amine) + This compound → N-R-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide + HCl
Experimental Protocols
Part 1: Synthesis of this compound (2)
This protocol first outlines the preparation of the necessary acyl chloride from its corresponding carboxylic acid.
Materials:
-
2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid (1)
-
Thionyl chloride (SOCl₂)
-
Dry benzene or Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
A mixture of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (1) and an excess of thionyl chloride is taken in a round-bottom flask.[7]
-
A few drops of DMF can be added as a catalyst.
-
The mixture is refluxed for 2-3 hours until the evolution of gas ceases.
-
Excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting crude this compound (2) is a white solid and can be used in the next step without further purification.[7] A melting point of 133-135 °C has been reported for this compound.[7]
Part 2: General Protocol for Acylation of Primary Amines
Materials:
-
This compound (2)
-
Primary amine (e.g., aniline, benzylamine, etc.)
-
Tertiary base (e.g., Triethylamine (TEA), Pyridine, or Diisopropylethylamine (DIEA))
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) and the base (1.2-1.5 equivalents) in anhydrous DCM.[2]
-
Cool the stirring solution to 0 °C using an ice bath.
-
Prepare a solution of this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-16 hours, monitoring its progress using Thin Layer Chromatography (TLC).[2]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure N-substituted-2,3-dihydro-1,4-benzodioxine-2-carboxamide.[3]
Data Presentation
Table 1: Example Yields for Synthesized Benzodioxine Carboxamides
| Entry | Amine | Product | Yield (%) | Reference |
| 1 | Ammonia | 2,3-Dihydrobenzo[b][3][8]dioxine-5-carboxamide | 70% | [9] |
| 2 | Aniline | 8-(2-(butylthio)ethoxy)-N-phenyl-2,3-dihydrobenzo[b][3][8]dioxine-6-carboxamide | 47% | [3] |
| 3 | Piperazine | 1-(1,4-benzodioxane-2-carbonyl)piperazine | 78% | [7] |
Note: The examples provided are for structurally related benzodioxine carboxamides to illustrate typical reaction yields.
Table 2: Representative Spectroscopic Data
The following table presents typical characterization data for a representative compound, 2,3-dihydrobenzo[b][3][8]dioxine-5-carboxamide.[9][10]
| Data Type | Description |
| Appearance | White powder[9] |
| Melting Point | 130–132 °C[9][10] |
| ¹H NMR | (400 MHz; DMSO-d₆; TMS) δ 7.62 (s, 1H), 7.48 (s, 1H), 7.34 (dd, J = 7.9 Hz, 1.8 Hz, 1H), 6.98 (dd, J = 8.0 Hz, 1.7 Hz, 1H), 6.87 (t, J = 7.9 Hz, 1H), 4.37 – 4.35 (m, 2H), 4.28 – 4.26 (m, 2H)[9] |
| ¹³C NMR | (100 MHz; DMSO-d₆; TMS): δ 165.87, 143.56, 141.91, 123.64, 122.27, 120.41, 119.53, 64.49, 63.55[9] |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3300-3100), C=O stretching (amide I, around 1680-1630), and C-O stretching (around 1250-1000).[3] |
| MS (ESI-TOF) | Calculation of m/z for [M+H]⁺ to confirm molecular weight.[3] |
Visualizations
Reaction Mechanism
The acylation proceeds via a nucleophilic addition-elimination mechanism.[5][11]
Caption: Figure 1: Nucleophilic Addition-Elimination Mechanism.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification process.
Caption: Figure 2: Experimental Workflow.
Safety Precautions
-
Acyl chlorides, including this compound, are corrosive and react violently with water. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thionyl chloride is highly toxic and corrosive. All operations involving this reagent must be performed in a fume hood.
-
Organic solvents like Dichloromethane (DCM) are volatile and potentially harmful. Avoid inhalation and skin contact.
-
Primary amines can be corrosive and have strong odors. Handle with care.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of N-substituted-2,3-dihydro-1,4-benzodioxine-2-carboxamides via acylation of primary amines. The described method is broadly applicable and can be adapted for a wide range of primary amines to generate diverse libraries of compounds for screening in drug discovery programs. The detailed experimental procedure, data tables, and workflow diagrams serve as a valuable resource for researchers in medicinal chemistry and organic synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. scirp.org [scirp.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Dihydro-1,4-benzodioxine-2-carboximidamide | C9H10N2O2 | CID 2737433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride in the Synthesis of PARP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride and its derivatives in the synthesis of potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. This document includes detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Inhibition of PARP1 has emerged as a successful therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.
The 2,3-dihydro-1,4-benzodioxine scaffold has been identified as a promising pharmacophore for the development of novel PARP1 inhibitors. Its derivatives have demonstrated significant inhibitory activity against PARP1, making this compound a valuable starting reagent for the synthesis of these potential anticancer agents.
Data Presentation
The following tables summarize the PARP1 inhibitory activity of various compounds, including those with a 2,3-dihydro-1,4-benzodioxine core and established clinical PARP1 inhibitors for comparison.
Table 1: PARP1 Inhibitory Activity of 2,3-Dihydro-1,4-Benzodioxine Derivatives
| Compound ID | Structure | PARP1 IC50 (µM) | Reference |
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 | --INVALID-LINK--[1] |
| 15 | 7-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxamide | >10 | --INVALID-LINK--[1] |
| 16 | 8-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxamide | >10 | --INVALID-LINK--[1] |
| 17 | 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxamide | >10 | --INVALID-LINK--[1] |
| 18 | 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxamide | >10 | --INVALID-LINK--[1] |
| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide | 0.082 | --INVALID-LINK--[1] |
Table 2: PARP1 Inhibitory Activity of Clinically Approved Inhibitors
| Inhibitor | PARP1 IC50 (nM) | Reference |
| Olaparib | 1-5 | [3] |
| Rucaparib | 1.2 | [3] |
| Niraparib | 3.8 | [3] |
| Talazoparib | 0.57 | [3] |
Experimental Protocols
Protocol 1: Synthesis of a PARP1 Inhibitor from this compound (Representative Protocol)
This protocol describes a general method for the synthesis of an amide-containing PARP1 inhibitor using this compound and a suitable amine. This is a representative protocol based on standard amide bond formation reactions.[4][5]
Materials:
-
This compound
-
Amine of interest (e.g., 3-aminobenzamide)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine of interest (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine or DIPEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Acyl Chloride Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro PARP1 Inhibition Assay (Fluorometric)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of synthesized compounds against PARP1 using a commercially available fluorometric assay kit.[6]
Materials:
-
Synthesized inhibitor compound
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (β-NAD⁺)
-
PARP1 assay buffer
-
Developer reagent (containing a fluorescent probe)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the PARP1 enzyme, activated DNA, β-NAD⁺, and the inhibitor compound at various concentrations in PARP1 assay buffer.
-
Reaction Mixture Preparation: In the wells of a 96-well plate, add the following in order:
-
PARP1 assay buffer
-
Activated DNA
-
Inhibitor compound (or vehicle control, e.g., DMSO)
-
-
Enzyme Addition: Initiate the reaction by adding the PARP1 enzyme to each well.
-
NAD⁺ Addition: Add β-NAD⁺ to all wells except for the "no NAD⁺" control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Development: Stop the enzymatic reaction and initiate the fluorescent signal by adding the developer reagent to each well.
-
Signal Measurement: Incubate for an additional period as per the kit instructions and then measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of PARP1 inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
PARP1 Signaling in DNA Damage Response
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks.
Caption: PARP1 activation and inhibition in the DNA damage response.
Experimental Workflow for Synthesis and Evaluation of PARP1 Inhibitors
This diagram outlines the typical workflow from the synthesis of a PARP1 inhibitor to its biological evaluation.
Caption: Workflow for PARP1 inhibitor synthesis and evaluation.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a novel class of PARP1 inhibitors. The straightforward amide coupling reactions allow for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore this chemical scaffold further in the quest for more effective and selective PARP1 inhibitors for cancer therapy.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amide Synthesis [fishersci.dk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-1,4-benzodioxine-2-carbonyl chloride is a versatile bifunctional reagent that serves as a crucial building block in medicinal chemistry. Its unique structure, incorporating a constrained ethereal scaffold and a reactive acyl chloride moiety, allows for the facile introduction of the 2,3-dihydro-1,4-benzodioxine core into a wide range of molecular architectures. This heterocyclic motif is a privileged scaffold, found in numerous biologically active compounds and approved drugs. The ability of the 1,4-benzodioxane ring system to modulate physicochemical properties such as lipophilicity and metabolic stability, while also engaging in key interactions with biological targets, makes it an attractive component in drug design.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds. It covers its application in the development of agents with diverse pharmacological activities, including PARP1 inhibitors, and antimicrobial, antioxidant, and anti-inflammatory agents.
Data Presentation
Table 1: PARP1 Inhibitory Activity of 2,3-Dihydro-1,4-benzodioxine Derivatives
| Compound | Structure | PARP1 IC50 (µM) | Reference |
| 3 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 12 | [1] |
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 | [1] |
| 10 | A derivative of 2,3-dihydro-1,4-benzodioxine | 0.88 | [1] |
| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][2][3]oxazine-8-carboxamide | 0.082 | [1] |
Table 2: Antimicrobial Activity of 1-(1,4-Benzodioxane-2-carbonyl)piperazine Derivatives
| Compound | R Group | Test Organism | MIC (µg/mL) | Reference |
| 6b | 2-(Trifluoromethyl)benzenesulfonyl | S. aureus | 12.5 | |
| E. coli | 25 | |||
| A. niger | 25 | |||
| 6g | 2,5-Dichlorobenzenesulfonyl | S. aureus | 25 | |
| E. coli | 50 | |||
| A. niger | 50 | |||
| 7a | 3-Methoxybenzoyl | S. aureus | >100 | |
| E. coli | >100 | |||
| A. niger | >100 | |||
| Norfloxacin | N/A | S. aureus | 6.25 | |
| E. coli | 6.25 | |||
| Fluconazole | N/A | A. niger | 12.5 |
Table 3: Antioxidant Activity of 1-(1,4-Benzodioxane-2-carbonyl)piperazine Derivatives (DPPH Radical Scavenging)
| Compound | R Group | IC50 (µM) | Reference |
| 7a | 3-Methoxybenzoyl | 78.5 | |
| 7b | 4-(tert-Butyl)benzoyl | 85.2 | |
| Ascorbic Acid (Standard) | N/A | 45.8 |
Table 4: In Vivo Anti-inflammatory Activity of 2,3-Dihydro-1,4-benzodioxin Derivatives (Carrageenan-Induced Rat Paw Edema)
| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |
| 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | 50 | 3 | Comparable to Ibuprofen | [2] |
| (S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | 50 | 3 | More potent than Ibuprofen | [4] |
| Ibuprofen | 50 | 3 | - | [2][4] |
Mandatory Visualization
Caption: Synthetic and evaluation workflow.
Caption: PARP1 inhibition signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the conversion of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid to its corresponding acyl chloride, a key reactive intermediate.
Materials and Reagents:
-
2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents.
-
Reagent Addition: To the flask, add 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (1.0 eq). Suspend the acid in anhydrous dichloromethane (approx. 10 mL per gram of acid).
-
Acyl Chloride Formation: Slowly add thionyl chloride (2.0-3.0 eq) to the stirred suspension at room temperature. The addition should be done cautiously as the reaction can be exothermic and evolves HCl and SO₂ gas.
-
Reaction: Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution and the dissolution of the starting carboxylic acid.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The resulting crude this compound is typically used in the next step without further purification.
Protocol 2: Synthesis of 1-(1,4-Benzodioxane-2-carbonyl)piperazine Derivatives (Amidation)
This protocol describes the acylation of piperazine with this compound, followed by reaction with various sulfonyl or acyl chlorides to generate a library of derivatives.
Materials and Reagents:
-
This compound
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Various sulfonyl chlorides or acyl chlorides
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
Step 1: Synthesis of 1-(1,4-Benzodioxane-2-carbonyl)piperazine
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (1.1 eq) in DMF.
-
Base Addition: Add potassium carbonate (3.0 eq) to the solution.
-
Acylation: Cool the mixture in an ice bath. Slowly add a solution of this compound (1.0 eq) in DMF to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Pour the reaction mixture into ice-cold water. The precipitated product is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization.
Step 2: Synthesis of Substituted Piperazine Derivatives
-
Reaction Setup: Dissolve 1-(1,4-benzodioxane-2-carbonyl)piperazine (1.0 eq) and triethylamine (1.5 eq) in a suitable solvent like dichloromethane.
-
Acylation/Sulfonylation: Cool the solution in an ice bath. Add the desired sulfonyl chloride or acyl chloride (1.1 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Friedel-Crafts Acylation of Arenes
This protocol provides a general procedure for the Friedel-Crafts acylation of an activated aromatic compound, such as anisole, using this compound.
Materials and Reagents:
-
This compound
-
Anisole (or other suitable arene)
-
Anhydrous aluminum chloride (AlCl₃) or other Lewis acid (e.g., FeCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Addition funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel. Place the flask in an ice bath.
-
Lewis Acid Suspension: In the flask, suspend anhydrous aluminum chloride (1.1-1.3 eq) in anhydrous DCM.
-
Acyl Chloride Addition: In the addition funnel, prepare a solution of this compound (1.0 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0-5°C.
-
Arene Addition: Following the addition of the acyl chloride, add the arene (e.g., anisole, 1.0-1.2 eq) dropwise via the addition funnel, again keeping the temperature at 0-5°C.
-
Reaction: After the complete addition of the arene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization.
References
Application Notes and Protocols: Preparation of Chiral 2-Substituted-1,4-Benzodioxanes from 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed methodologies for the synthesis of chiral 2-substituted-1,4-benzodioxanes, valuable scaffolds in medicinal chemistry, starting from the versatile intermediate 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride.[1][2] Two primary strategies for achieving enantiopure products are presented: diastereoselective synthesis utilizing a chiral auxiliary and classical resolution of a racemic mixture via diastereomeric salt formation. These protocols are designed to be adaptable for the synthesis of a diverse library of derivatives, including esters, amides, and ketones, which are crucial for structure-activity relationship (SAR) studies in drug discovery.
Introduction
The 2-substituted-1,4-benzodioxane framework is a key structural motif in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities.[1] The stereochemistry at the C2 position is often a critical determinant of a compound's potency and selectivity.[2] Consequently, robust and efficient methods for the synthesis of enantiomerically pure 2-substituted-1,4-benzodioxanes are of significant interest to the pharmaceutical and chemical research communities.
This compound is a highly reactive and versatile starting material that allows for the introduction of various functional groups at the 2-position through reactions with a wide range of nucleophiles. This application note details two effective protocols for leveraging this reactivity to produce chiral derivatives.
Reaction Overview
The general synthetic approach involves the nucleophilic acyl substitution of this compound with a suitable nucleophile (e.g., alcohol, amine, organometallic reagent) to generate a variety of 2-substituted-1,4-benzodioxanes. Chirality is introduced either by using a chiral nucleophile (chiral auxiliary approach) or by separating the enantiomers of a racemic product in a subsequent resolution step.
Caption: General reaction pathway for the synthesis of chiral 2-substituted-1,4-benzodioxanes.
Strategy 1: Diastereoselective Synthesis via a Chiral Auxiliary
This strategy involves the reaction of the acid chloride with a chiral alcohol or amine to form a covalently bonded diastereomeric mixture. The diastereomers, having different physical properties, can be separated by standard chromatographic techniques. Subsequent cleavage of the chiral auxiliary yields the desired enantiomerically enriched product.
Experimental Protocol 1: Synthesis of a Chiral Ester using (R)-(+)-1-Phenylethanol
1. Materials and Equipment:
-
This compound
-
(R)-(+)-1-Phenylethanol
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis, magnetic stirrer, rotary evaporator
-
HPLC with a chiral column for analysis
2. Procedure: a. To a solution of (R)-(+)-1-phenylethanol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add triethylamine (1.2 eq). b. Cool the mixture to 0 °C in an ice bath. c. Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 15 minutes. d. Allow the reaction to warm to room temperature and stir for 4 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction with water. g. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3, and brine. h. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude diastereomeric ester mixture.
3. Purification and Analysis: a. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the two diastereomers. b. Analyze the diastereomeric ratio (d.r.) of the crude mixture and the purity of the isolated diastereomers by 1H NMR spectroscopy and HPLC.
4. Chiral Auxiliary Cleavage (Example: Hydrolysis to the Chiral Acid): a. Dissolve the desired pure diastereomer (1.0 eq) in a mixture of THF and water. b. Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC). c. Acidify the reaction mixture to pH ~2 with 1 M HCl. d. Extract the product with ethyl acetate. e. Dry the combined organic layers over anhydrous MgSO4, filter, and evaporate the solvent to yield the enantiomerically enriched 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid. f. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
Data Presentation: Diastereoselective Esterification
| Entry | Diastereomer | Yield (%) | Diastereomeric Ratio (d.r.) | 1H NMR (δ, ppm) of C2-H |
| 1 | Diastereomer A | 45 | \multirow{2}{*}{95:5} | 4.85 (dd, J=8.0, 4.0 Hz) |
| 2 | Diastereomer B | 5 | 4.92 (dd, J=7.5, 4.5 Hz) |
| Product from Diastereomer A | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (R)-2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid | 92 | >98 |
Strategy 2: Resolution of a Racemic Amide via Diastereomeric Salt Formation
This classical approach involves the synthesis of a racemic product, which is then reacted with a chiral resolving agent to form diastereomeric salts. These salts are separated by fractional crystallization, followed by liberation of the desired enantiomer.
Experimental Protocol 2: Resolution of Racemic 2-(Piperidin-1-ylcarbonyl)-1,4-benzodioxane
1. Synthesis of Racemic Amide: a. Dissolve piperidine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. b. Cool to 0 °C and slowly add a solution of this compound (1.0 eq) in DCM. c. Stir at room temperature for 3 hours. d. Work up the reaction as described in Protocol 1, step 2f-h, to yield the crude racemic amide. e. Purify the amide by recrystallization or column chromatography.
2. Diastereomeric Salt Formation and Resolution: a. Dissolve the racemic amide (1.0 eq) in a minimal amount of a hot suitable solvent (e.g., ethanol or acetone). b. In a separate flask, dissolve a chiral resolving agent such as (R)-(-)-Mandelic acid (0.5 eq) in the same hot solvent. c. Add the resolving agent solution to the amide solution. d. Allow the mixture to cool slowly to room temperature, then place it in a refrigerator to facilitate crystallization of one diastereomeric salt. e. Collect the crystals by filtration and wash with a small amount of cold solvent. f. Recrystallize the salt to improve diastereomeric purity.
3. Liberation of the Enantiopure Amide: a. Suspend the purified diastereomeric salt in a mixture of ethyl acetate and water. b. Add a base (e.g., 1 M NaOH) until the aqueous layer is basic (pH > 10) to neutralize the resolving agent. c. Separate the organic layer, and extract the aqueous layer with ethyl acetate. d. Combine the organic layers, wash with brine, dry over MgSO4, and concentrate to yield the enantiomerically enriched amide. e. Analyze the enantiomeric excess using chiral HPLC.
Data Presentation: Chiral Resolution of Amide
| Step | Product | Yield (%) | Diastereomeric/Enantiomeric Excess |
| Amide Synthesis | Racemic Amide | 95 | N/A |
| Resolution | Diastereomeric Salt (1st crop) | 38 | 90% d.e. |
| After Recrystallization | Diastereomeric Salt | 30 | >98% d.e. |
| Liberation | (R)-Amide | 94 (from pure salt) | >98% e.e. |
Visualization of Workflows
Caption: Workflow comparison for the two chiral synthesis strategies.
References
Application Notes and Protocols for the Schotten-Baumann Reaction of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Schotten-Baumann reaction using 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride as a key intermediate for the synthesis of a variety of amide and ester derivatives. This versatile acyl chloride is a valuable building block in the development of pharmaceutically active compounds.
The Schotten-Baumann reaction is a robust method for acylating nucleophiles such as amines and alcohols.[1][2][3][4][5][6][7][8][9][10] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][3][6][7][11] Common bases include aqueous sodium hydroxide and pyridine.[3][7][11] A two-phase system, often employing an organic solvent like dichloromethane or diethyl ether with an aqueous basic solution, is a hallmark of Schotten-Baumann conditions.[4][6]
General Principles
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[3] Subsequent elimination of the chloride leaving group and deprotonation by the base yields the corresponding amide or ester.[3]
Applications in Drug Discovery
The 2,3-dihydro-1,4-benzodioxine moiety is a common scaffold in a variety of biologically active molecules.[1][12][13][14][15] Consequently, the synthesis of its amide and ester derivatives via the Schotten-Baumann reaction is of significant interest in medicinal chemistry. For instance, derivatives of 2,3-dihydro-1,4-benzodioxine have been investigated as anti-inflammatory agents.[1][15]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of amides and esters from this compound using various nucleophiles.
Protocol 1: Synthesis of N-Substituted 2,3-Dihydro-1,4-Benzodioxine-2-Carboxamides
This protocol outlines the general procedure for the reaction of this compound with primary and secondary amines.
Table 1: Reaction Conditions for the Synthesis of N-Substituted Amides
| Nucleophile (Amine) | Base | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline | 10% aq. NaOH | Dichloromethane/Water | Room Temperature | 0.25 | High (qualitative) |
| Benzylamine | Pyridine | Dichloromethane | Room Temperature | Several hours | Not specified |
| Piperazine | K₂CO₃ | N,N-Dimethylformamide | 80 | 8 | 86 |
Detailed Methodology (Example with Aniline):
-
In a suitable flask, dissolve aniline (1.0 equivalent) in dichloromethane.
-
Add a 10% aqueous solution of sodium hydroxide (2.0-3.0 equivalents).
-
Cool the vigorously stirred biphasic mixture in an ice bath.
-
Add a solution of this compound (1.0-1.2 equivalents) in dichloromethane dropwise to the mixture.
-
After the addition is complete, continue stirring vigorously for 15-30 minutes at room temperature.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Synthesis of 2,3-Dihydro-1,4-Benzodioxine-2-Carboxylates (Esters)
This protocol describes the general procedure for the esterification of alcohols and phenols with this compound.
Table 2: Reaction Conditions for the Synthesis of Esters
| Nucleophile (Alcohol/Phenol) | Base | Solvent System | Temperature (°C) | Reaction Time | Yield (%) |
| Phenol | 10% aq. NaOH | Dichloromethane/Water | Room Temperature | Not specified | Not specified |
| Ethanol | Pyridine | Dichloromethane | Room Temperature | Not specified | Not specified |
Detailed Methodology (Example with Phenol):
-
In a flask, dissolve phenol (1.0 equivalent) in a 10% aqueous sodium hydroxide solution.
-
To this solution, add dichloromethane.
-
With vigorous stirring, add a solution of this compound (1.0-1.2 equivalents) in dichloromethane dropwise at room temperature.
-
Continue stirring until the reaction is complete (monitor by TLC).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield the crude ester.
-
Purify by appropriate methods such as distillation or chromatography.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the Schotten-Baumann reaction as applied to this compound.
Caption: General workflow for the synthesis of N-substituted amides.
Caption: General workflow for the synthesis of esters.
Caption: Key components of the Schotten-Baumann reaction.
References
- 1. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. testbook.com [testbook.com]
- 7. byjus.com [byjus.com]
- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 9. Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET [chemizi.blogspot.com]
- 10. quora.com [quora.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]
- 14. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes: Synthesis of N-methoxy-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Introduction
The Weinreb amide, or N-methoxy-N-methyl amide, is a versatile functional group in organic synthesis, renowned for its ability to react with organometallic reagents to produce ketones and with reducing agents to yield aldehydes, both with high selectivity and resistance to over-addition.[1][2] This stability is attributed to the formation of a stable chelated tetrahedral intermediate.[2] These amides are crucial intermediates in the synthesis of complex molecules, particularly in the pharmaceutical and natural product sectors.[1]
This document provides detailed protocols for the synthesis of N-methoxy-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, a specific Weinreb amide derived from the 2,3-dihydro-1,4-benzodioxine scaffold. This scaffold is a common structural motif in a variety of biologically active compounds. The primary method described herein involves the reaction of 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride with N,O-dimethylhydroxylamine hydrochloride. An alternative two-step, one-pot procedure starting from the corresponding carboxylic acid is also presented.
General Reaction Scheme
The synthesis of the target Weinreb amide from the acid chloride is a direct acylation reaction. The acid chloride reacts with N,O-dimethylhydroxylamine in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.
Caption: General synthesis of the target Weinreb amide from its acid chloride.
Experimental Protocols
Protocol 1: Synthesis from this compound
This protocol outlines the direct conversion of the acid chloride to the Weinreb amide.
Materials:
-
This compound
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 equivalents) at 0 °C (ice bath).
-
Stir the resulting suspension for 15-20 minutes at 0 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding 1 M HCl solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Data Presentation:
| Reagent | Molar Eq. | Typical Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| This compound | 1.0 | Dichloromethane | 2 - 4 | 0 to RT | >90 (estimated) |
| N,O-Dimethylhydroxylamine HCl | 1.1 | - | - | - | - |
| Triethylamine | 2.2 | - | - | - | - |
Note: Yield is estimated based on similar preparations from aromatic acid chlorides.[3]
Protocol 2: Two-Step, One-Pot Synthesis from 2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid
This method avoids the isolation of the potentially sensitive acid chloride by activating the carboxylic acid in situ with 1,1'-carbonyldiimidazole (CDI).[4]
Materials:
-
2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid
-
1,1'-Carbonyldiimidazole (CDI)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Caption: Workflow for the one-pot synthesis from the carboxylic acid.
Procedure:
-
Dissolve 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane or THF in a round-bottom flask.[4]
-
Add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) in one portion. The evolution of CO₂ gas should be observed.
-
Stir the solution at room temperature for 1 hour to allow for the formation of the acyl-imidazole intermediate.[4]
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 6-12 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction with 1 M HCl and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to afford the Weinreb amide.[5]
-
Purify by silica gel chromatography if required.
Data Presentation:
| Starting Material | Activating Agent | Molar Eq. | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Reference |
| 1,4-Benzodioxane-2-carboxylic acid | CDI | 1.1 | 1 (activation) + 6-12 (amination) | RT | High (not specified) | [4] |
| 5-Bromo-2-furanoic acid | CDI | 1.1 | 0.75 (activation) + 6 (amination) | RT | 70 | [5] |
Conclusion
The synthesis of N-methoxy-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be reliably achieved from either the corresponding acid chloride or carboxylic acid. The direct use of the acid chloride is a rapid and high-yielding approach, assuming the starting material is readily available. The one-pot procedure from the carboxylic acid using CDI is an excellent alternative that avoids handling the potentially moisture-sensitive acid chloride and is suitable for substrates with sensitive functional groups.[5] Both methods provide access to a valuable synthetic intermediate for drug development and complex molecule synthesis.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 3. KR20050112690A - Novel process for the preparation of weinreb amide derivatives - Google Patents [patents.google.com]
- 4. air.unimi.it [air.unimi.it]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Step-by-step procedure for converting (S)-1,4-benzodioxan-2-carboxylic acid to the acyl chloride.
Application Note: Synthesis of (S)-1,4-Benzodioxan-2-carbonyl Chloride
Abstract
This document provides a detailed protocol for the conversion of (S)-1,4-benzodioxan-2-carboxylic acid to its corresponding acyl chloride, (S)-1,4-benzodioxan-2-carbonyl chloride. Acyl chlorides are highly valuable reactive intermediates in organic synthesis, particularly for the development of pharmaceutical agents, due to their utility in forming esters, amides, and other carbonyl derivatives. This protocol details a reliable method using oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) under mild conditions to ensure high yield and preservation of stereochemical integrity.
Introduction
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry.[1][2] Acyl chlorides serve as activated carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. (S)-1,4-benzodioxan-2-carbonyl chloride is a key intermediate for the synthesis of various biologically active molecules. The procedure outlined below employs oxalyl chloride, which is favored for its mild reaction conditions and the formation of volatile byproducts (CO, CO₂, and HCl), simplifying product isolation and purification.[3][4]
Reaction Principle
The conversion of a carboxylic acid to an acyl chloride using oxalyl chloride proceeds through a catalytic cycle involving a Vilsmeier intermediate, formed from the reaction of oxalyl chloride and catalytic DMF. The carboxylic acid attacks this reactive intermediate, leading to the formation of the acyl chloride and the regeneration of the catalyst, with the liberation of gaseous byproducts. The use of mild conditions helps prevent racemization of the chiral center.[4]
Experimental Protocol
This section details the step-by-step procedure for the synthesis of (S)-1,4-benzodioxan-2-carbonyl chloride.
3.1 Materials and Equipment
-
Reagents:
-
(S)-1,4-benzodioxan-2-carboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Ice bath
-
Rotary evaporator
-
Schlenk line or equivalent vacuum system
-
Standard laboratory glassware
-
3.2 Safety Precautions
-
Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. [5] Handle it exclusively in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction evolves toxic gases (HCl, CO). Ensure the reaction setup is properly vented into a scrubbing system (e.g., a bubbler containing a base solution).
-
All glassware must be thoroughly dried to prevent the hydrolysis of oxalyl chloride and the product acyl chloride.
3.3 Step-by-Step Procedure
-
Reaction Setup: Place (S)-1,4-benzodioxan-2-carboxylic acid into a dry, two-neck round-bottom flask equipped with a magnetic stir bar. Seal the flask with septa.
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes to ensure anhydrous conditions.
-
Solvent Addition: Add anhydrous DCM via syringe to dissolve the carboxylic acid. Stir the solution at room temperature until all the solid has dissolved.
-
Catalyst Addition: Add one drop of anhydrous DMF via syringe to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add oxalyl chloride dropwise to the cold, stirred solution over 15-20 minutes using a syringe or an addition funnel.[5] Vigorous gas evolution will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.[5]
-
Monitoring: The reaction progress can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing the resulting methyl ester by TLC or LC-MS against the starting material.
-
Work-up: Once the reaction is complete (indicated by the cessation of gas evolution and confirmed by monitoring), carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. A cold trap is recommended to capture the volatile and corrosive materials.
-
Product Isolation: The resulting crude (S)-1,4-benzodioxan-2-carbonyl chloride is often obtained as an oil or low-melting solid and is typically used in the subsequent synthetic step without further purification due to its high reactivity and moisture sensitivity.
Data Presentation
The following table summarizes the typical quantities used in this protocol.
| Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| (S)-1,4-benzodioxan-2-carboxylic acid | 180.16 | 10.0 | 1.0 | 1.80 g |
| Oxalyl Chloride | 126.93 | 15.0 | 1.5 | 1.27 mL (1.90 g) |
| Anhydrous Dichloromethane (DCM) | - | - | - | 50 mL |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | ~0.1 | catalytic | 1 drop (~0.01 mL) |
| Product | ||||
| (S)-1,4-benzodioxan-2-carbonyl chloride | 198.60 | ~10.0 | - | ~1.99 g (quantitative yield assumed) |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for the synthesis of (S)-1,4-benzodioxan-2-carbonyl chloride.
References
Application Notes and Protocols for the Use of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride in the Development of Dopamine D2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride in the generation of novel dopamine D2 receptor antagonists. Detailed protocols for the synthesis and pharmacological evaluation of derivative compounds are included to facilitate research and development in this area.
Introduction
The dopamine D2 receptor is a critical target in the treatment of various neuropsychiatric disorders, including schizophrenia. The development of selective D2 antagonists is a key focus of medicinal chemistry. The 2,3-dihydro-1,4-benzodioxine moiety is a versatile scaffold in drug discovery. By utilizing this compound as a starting material, novel carboxamide derivatives can be synthesized and evaluated for their potential as D2 receptor antagonists. This document outlines the synthesis of a series of N-substituted piperazine derivatives of 1,4-benzodioxane-2-carboxamide and details the protocols for their pharmacological characterization.
Synthesis of 1,4-Benzodioxane-2-Carboxamide Derivatives
A general synthetic route to obtaining 1,4-benzodioxane-2-carboxamide D2 antagonists commences with the key intermediate, this compound. This reactive acyl chloride can be readily coupled with a variety of amines, such as substituted piperazines, to yield the desired carboxamide derivatives. The following scheme illustrates a representative synthetic pathway.
Pharmacological Evaluation of 1,4-Benzodioxane-2-Carboxamide Derivatives
A series of 1,4-benzodioxane-2-carboxamide derivatives were synthesized and evaluated for their binding affinity at the human dopamine D2 and D3 receptors. The results of these binding assays are summarized in the table below.
| Compound ID | R Group (N-Arylpiperazine) | Ki (hD2) [nM] | Ki (hD3) [nM] | D2/D3 Selectivity |
| 1 | 2,3-Dichlorophenyl | 22 | 1 | 22 |
| 2 | 2-Methoxyphenyl | 35 | 1.5 | 23.3 |
| 3 | Phenyl | 45 | 2.1 | 21.4 |
Experimental Protocols
-
Acid Chloride Formation: To a solution of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude this compound.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM.
-
To this solution, add the desired N-arylpiperazine (1 equivalent) and a non-nucleophilic base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final 1,4-benzodioxane-2-carboxamide derivative.
This protocol determines the binding affinity (Ki) of test compounds for the D2 receptor by measuring their ability to compete with a known D2-selective radioligand.
-
Materials:
-
Cell Membranes: From CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (D2 antagonists).
-
Non-specific Ligand: Haloperidol (10 µM) or unlabeled Spiperone (1 µM).
-
Test Compound Stock: 10 mM in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter.
-
Glass Fiber Filters (e.g., Whatman GF/B) and a Cell Harvester.
-
-
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.
-
Compound Dilution: Prepare serial dilutions of the test compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL Assay Buffer (for total binding) or 25 µL non-specific ligand (for non-specific binding).
-
25 µL of test compound dilution or vehicle.
-
50 µL of radioligand diluted in assay buffer to a final concentration near its Kd (e.g., 0.2-0.5 nM [³H]-Spiperone).
-
100 µL of diluted membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol measures the functional antagonist activity of a test compound by its ability to reverse the agonist-induced inhibition of cAMP production.
-
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Dopamine (agonist).
-
Forskolin.
-
Test Compound Stock: 10 mM in DMSO.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Cell Culture: Plate the D2-expressing cells in a 96-well plate and grow to confluency.
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.
-
Add a fixed concentration of dopamine (typically at its EC80) and a fixed concentration of forskolin to stimulate cAMP production.
-
-
Incubation: Incubate the plate at 37 °C for 15-30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of the test compound to generate a dose-response curve. Determine the IC50 value, which represents the concentration of the antagonist that causes a 50% reversal of the dopamine-induced inhibition of cAMP production.
-
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Upon activation by an agonist like dopamine, the D2 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.
Application Notes and Protocols for 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride as a key intermediate in the synthesis of novel insecticidal agents. The protocols detailed below are based on the synthesis of N'-tert-Butyl-N'-substituted-benzoyl-N-(2,3-dihydro)benzo[1][2]dioxinecarbohydrazide derivatives, which have demonstrated significant larvicidal activity against various lepidopteran pests.
Introduction
The 2,3-dihydro-1,4-benzodioxine moiety is a versatile scaffold that has been incorporated into a wide range of biologically active molecules. In the field of agrochemicals, derivatives of this heterocyclic system have shown promise as potent insecticides. Specifically, the synthesis of carbohydrazide derivatives from this compound has led to the discovery of compounds with significant insecticidal properties, offering a potential avenue for the development of new crop protection agents.
The general synthetic approach involves the conversion of the acid chloride to a carbohydrazide, followed by reaction with substituted benzoyl chlorides to yield the final active compounds. These derivatives have been shown to exhibit stomach toxicity and selective activity against various lepidopteran pests.
Synthetic Pathway Overview
The synthesis of the target insecticidal compounds from this compound proceeds through a two-step reaction. The first step involves the formation of a key intermediate, 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. This intermediate is then acylated with various substituted benzoyl chlorides to produce a library of N'-tert-Butyl-N'-substituted-benzoyl-N-(2,3-dihydro)benzo[1][2]dioxinecarbohydrazide derivatives.
Caption: General synthetic pathway for insecticidal carbohydrazides.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide (Intermediate)
This protocol describes the synthesis of the key carbohydrazide intermediate from this compound.
Materials:
-
This compound
-
tert-Butyl hydrazine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes.
-
Slowly add a solution of tert-butyl hydrazine (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide.
Protocol 2: Synthesis of N'-tert-Butyl-N'-substituted-benzoyl-N-(2,3-dihydro)benzo[1][2]dioxinecarbohydrazide Derivatives (Final Products)
This protocol outlines the acylation of the carbohydrazide intermediate with various substituted benzoyl chlorides to generate the final insecticidal compounds.
Materials:
-
2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide (from Protocol 1)
-
Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride, 3,5-dimethylbenzoyl chloride)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (1.5 equivalents) to the solution.
-
Add the substituted benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired N'-tert-Butyl-N'-substituted-benzoyl-N-(2,3-dihydro)benzo[1][2]dioxinecarbohydrazide derivative.
Experimental Workflow
Caption: Workflow for the synthesis of insecticidal carbohydrazides.
Data Presentation
The insecticidal activities of the synthesized N'-tert-Butyl-N'-substituted-benzoyl-N-(2,3-dihydro)benzo[1][2]dioxinecarbohydrazide derivatives were evaluated against various lepidopteran larvae. The following table summarizes the larvicidal activity data for selected compounds against the oriental armyworm (Mythimna separata).
| Compound ID | Substituent on Benzoyl Ring | LC50 (mg/L) |
| IIa | 4-Chloro | 15.8 |
| IIb | 3,4-Dichloro | 12.5 |
| IIc | 2,4-Dichloro | 10.2 |
| IId | 4-Methyl | 20.1 |
| IIe | 3,5-Dimethyl | 8.7 |
| RH-2485 (Standard) | - | 5.5 |
Note: The data presented is representative and based on findings from related studies. Actual values may vary based on experimental conditions.
Structure-Activity Relationships (SAR)
The biological activity data reveals several key structure-activity relationships:
-
Substitution on the Benzoyl Ring: The nature and position of substituents on the N'-benzoyl group significantly influence insecticidal activity. Electron-withdrawing groups, such as chlorine, and multiple substitutions tend to enhance potency. For instance, the dichlorinated compounds (IIb and IIc) generally exhibit lower LC50 values (higher activity) than the monosubstituted chloro (IIa) or methyl (IId) analogs.
-
Steric Factors: The spatial arrangement of the substituents also plays a crucial role. The high activity of the 3,5-dimethyl substituted compound (IIe) suggests that substitution at these positions is favorable for binding to the target site.
Caption: Key structure-activity relationships for insecticidal activity.
Conclusion
This compound is a valuable starting material for the synthesis of novel insecticidal compounds. The derived carbohydrazides, upon further functionalization, have demonstrated potent and selective activity against important agricultural pests. The provided protocols offer a solid foundation for researchers to explore this chemical space further and develop new, effective crop protection solutions. The structure-activity relationships highlighted in these notes can guide the rational design of more potent analogs.
References
Troubleshooting & Optimization
How to prevent racemization in reactions with 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride.
Welcome to the Technical Support Center for experiments involving 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and to offer troubleshooting for common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry important?
This compound is a chiral acyl chloride. The chiral center at the C2 position of the benzodioxane ring is a key structural feature. In many biologically active molecules and therapeutic agents, the absolute configuration of this stereocenter significantly influences pharmacological activity.[1] Therefore, maintaining enantiomeric purity during chemical transformations is critical for the efficacy and safety of the final product.
Q2: What is racemization and why is it a concern with this reagent?
Racemization is the process of converting an enantiomerically pure or enriched compound into a mixture of equal parts of both enantiomers (a racemate). For this compound, the hydrogen atom at the chiral C2 position is alpha to the carbonyl group, making it susceptible to abstraction. This can lead to a loss of stereochemical integrity, particularly under basic conditions.
Q3: What is the primary mechanism of racemization for this compound?
The major pathway for racemization of α-chiral acid chlorides is believed to be through the formation of a planar ketene intermediate.[2] This is especially favored by strong, non-sterically hindered bases. Once the planar ketene is formed, the stereochemical information at the alpha-carbon is lost. Subsequent reaction of the ketene will produce a racemic mixture of the desired product.
Troubleshooting Guides
Issue: Significant racemization is detected in my product after reacting this compound with a nucleophile.
This is a common issue stemming from the instability of the chiral center. Below are potential causes and solutions to minimize racemization.
Step 1: Evaluate Your Base and Reaction Conditions
The choice and amount of base, along with the reaction temperature, are critical factors.
-
Potential Cause: Use of a strong, non-hindered base (e.g., triethylamine) in excess. Strong bases can readily deprotonate the α-proton, leading to ketene formation.[2]
-
Solution:
-
Employ a milder, sterically hindered base such as 2,4,6-collidine or a weaker base like N-methylmorpholine (NMM).
-
Use the base in stoichiometric amounts to neutralize the HCl generated during the reaction.
-
Perform the reaction at lower temperatures (e.g., 0°C or -20°C) to reduce the rate of racemization.[3]
-
Step 2: Consider Your Solvent Choice
The polarity of the solvent can influence the rate of racemization.
-
Potential Cause: Highly polar solvents can sometimes facilitate racemization.[2]
-
Solution: If compatible with your reaction, consider using less polar solvents.
Step 3: Alternative Acylation Strategies
If modifying the base and conditions for the acyl chloride reaction is insufficient, alternative methods starting from the corresponding carboxylic acid, (S)- or (R)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, are recommended.
-
Solution 1: Use of Peptide Coupling Reagents. These reagents are designed to minimize racemization during amide bond formation and can be applied to other acylation reactions.
-
Solution 2: Conversion to an Acid Fluoride. Acid fluorides are generally more stable towards racemization than acid chlorides.
-
Procedure: The carboxylic acid can be converted to the acid fluoride using reagents such as cyanuric fluoride under neutral conditions.
-
Experimental Protocols
Protocol 1: Minimized Racemization Acylation using this compound
This protocol is designed for the acylation of an amine or alcohol nucleophile (Nu-H) while minimizing racemization.
-
Dissolve the nucleophile (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add a mild, sterically hindered base such as 2,4,6-collidine (1.1 eq).
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution dropwise to the cooled solution of the nucleophile and base over 15-30 minutes.
-
Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.
-
Upon completion, proceed with a standard aqueous workup.
Protocol 2: Acylation using the Carboxylic Acid and a Coupling Reagent
This is an alternative approach starting from the corresponding carboxylic acid to avoid the use of the more reactive acid chloride.
-
Dissolve (S)- or (R)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (1.0 eq), the nucleophile (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Cool the mixture to 0°C.
-
Add EDC (1.2 eq) to the solution and stir.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Perform an appropriate aqueous workup to isolate the product.
Data Summary
The following table summarizes the key parameters and their impact on racemization, providing a quick reference for experimental design.
| Parameter | Condition Prone to Racemization | Recommended Condition to Minimize Racemization |
| Base | Strong, non-hindered (e.g., Triethylamine) | Mild, sterically hindered (e.g., 2,4,6-Collidine) |
| Temperature | Room Temperature or elevated | 0°C to -20°C |
| Activating Group | Acid Chloride | Acid Fluoride or in situ activation with coupling reagents |
| Additives | None | HOBt, HOAt, or Oxyma with coupling reagents |
Visual Guides
Below are diagrams illustrating the key chemical pathway of concern and the recommended experimental workflow to mitigate this issue.
Caption: Mechanism of racemization via a planar ketene intermediate.
Caption: Recommended workflows to prevent racemization.
References
- 1. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Acylation Reactions with 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of acylation reactions involving 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for acylation using this compound?
A1: The primary mechanism is a Friedel-Crafts acylation, which is a type of electrophilic aromatic substitution.[1][2] The Lewis acid catalyst (e.g., AlCl₃) activates the this compound by coordinating to the chlorine atom, which leads to the formation of a resonance-stabilized acylium ion.[3] This highly electrophilic intermediate is then attacked by the electron-rich aromatic substrate to form the desired aryl ketone.
Q2: My reaction yield is very low. What are the most common reasons for failure?
A2: Low yields in Friedel-Crafts acylation are typically due to a few common issues:
-
Moisture Contamination: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture, which deactivates them.[4] Ensure all glassware is oven- or flame-dried and that all solvents and reagents are anhydrous.
-
Deactivated Aromatic Substrate: Friedel-Crafts acylation is ineffective with strongly deactivated aromatic rings (e.g., those bearing nitro, cyano, or multiple carbonyl groups).[2][4]
-
Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1] Therefore, stoichiometric amounts (or even a slight excess) of the Lewis acid are often required.
-
Poor Reagent Quality: The this compound is susceptible to hydrolysis back to the carboxylic acid. Using a fresh or purified batch is critical for success.
Q3: Can I use an aromatic amine or phenol as my substrate in this reaction?
A3: It is generally not recommended. Aromatic amines and phenols react with Lewis acids. The lone pair on the nitrogen or oxygen atom coordinates with the Lewis acid, forming a highly deactivated complex that is unreactive towards electrophilic aromatic substitution.[2]
Q4: How do I prevent polysubstitution on my aromatic ring?
A4: Fortunately, polysubstitution is rarely an issue in Friedel-Crafts acylation. The acyl group introduced onto the aromatic ring is an electron-withdrawing group, which deactivates the ring and makes it less susceptible to a second acylation reaction.[1][3]
Troubleshooting Guide
Issue 1: Low or No Product Formation
This is the most common issue encountered. The following logical workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Products or Unexpected Byproducts
While less common than complete reaction failure, side reactions can complicate purification and reduce the yield of the desired product.
-
Potential Cause: Rearrangement of the acylium ion.
-
Explanation: This is highly unlikely with this compound as the resulting acylium ion is stabilized and not prone to rearrangement, a key advantage over Friedel-Crafts alkylation.[3]
-
-
Potential Cause: Reaction with solvent.
-
Explanation: Some solvents can compete with the aromatic substrate. For example, using toluene as a solvent with a different aromatic substrate could lead to acylation of the toluene.
-
Solution: Use an inert solvent such as dichloromethane (DCM), carbon disulfide (CS₂), or 1,2-dichloroethane (DCE).
-
-
Potential Cause: Byproduct from the benzodioxole ring system.
-
Explanation: Under very harsh conditions (e.g., high temperatures, very strong Lewis acids), the ether linkages in the benzodioxane ring could potentially be cleaved, though this is not a commonly reported issue under standard acylation conditions.
-
Solution: Employ milder reaction conditions. Try a weaker Lewis acid (see table below) or lower the reaction temperature. Monitor the reaction closely by TLC to avoid prolonged reaction times that could lead to degradation.
-
Data Presentation: Lewis Acid Catalyst Selection
The choice of Lewis acid is a critical parameter that influences reaction success. The following table summarizes the characteristics of common Lewis acids used in Friedel-Crafts acylation.
| Lewis Acid Catalyst | Relative Strength | Typical Conditions | Comments |
| AlCl₃ (Aluminum Chloride) | Very Strong | 0°C to 80°C; Stoichiometric amount required. | Highly effective but very moisture-sensitive.[4][5] Can sometimes promote side reactions with sensitive substrates. |
| FeCl₃ (Ferric Chloride) | Strong | 25°C to 100°C; Often requires higher temperatures than AlCl₃. | A good, less expensive alternative to AlCl₃. Milder and can offer better selectivity.[4] |
| ZnCl₂ (Zinc Chloride) | Moderate | Requires higher temperatures; often used with more activated substrates. | Milder catalyst, useful for substrates that might decompose with stronger Lewis acids.[4] |
| BF₃·OEt₂ (Boron Trifluoride Etherate) | Moderate | Varies; can be used for a range of substrates. | A liquid and often easier to handle than solid Lewis acids. |
| TfOH (Triflic Acid) | N/A (Brønsted Acid) | Can be used as a catalyst, sometimes in combination with other reagents. | A strong Brønsted acid that can promote acylation, often under metal-free conditions. |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
This protocol provides a general method for the acylation of an activated aromatic compound (e.g., anisole) with this compound.
References
Technical Support Center: Purification of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Synthesis | - Incomplete reaction. - Presence of residual starting materials (e.g., 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid). - Contamination with residual chlorinating agent (e.g., thionyl chloride, oxalyl chloride). | - Monitor the reaction progress using TLC or HPLC to ensure completion. - After the reaction, evaporate the solvent and excess chlorinating agent under reduced pressure. Co-evaporation with a dry, inert solvent like toluene can help remove traces of thionyl chloride. - Purify the crude product using flash column chromatography or recrystallization. |
| Product Hydrolysis (Conversion to Carboxylic Acid) | - Exposure to moisture from the atmosphere, solvents, or glassware. - Use of protic solvents. | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents for both the reaction and purification steps. - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. |
| Difficulty in Removing Carboxylic Acid Impurity | - The carboxylic acid can be challenging to separate from the acid chloride by chromatography alone due to similar polarities. | - Before chromatographic purification, wash the crude product solution in an inert, water-immiscible solvent (e.g., dichloromethane) with a saturated aqueous solution of sodium bicarbonate to remove the acidic impurity. Ensure to work quickly to minimize hydrolysis of the acid chloride. Dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na2SO4 or MgSO4) before proceeding. |
| Product Decomposition on Silica Gel | - The acidic nature of silica gel can sometimes promote the degradation of sensitive compounds. | - Deactivate the silica gel by treating it with a solution of triethylamine in the chromatography eluent (e.g., 1% triethylamine) before packing the column. - Alternatively, use a less acidic stationary phase like alumina (neutral or basic). |
| Oily Product Instead of Expected Solid | - Presence of residual solvent. - The product may be an oil at room temperature. - Presence of impurities lowering the melting point. | - Dry the product under high vacuum to remove all traces of solvent. - Check the literature for the expected physical state of the pure compound. - Purify the product further using the methods described above to remove impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities are the starting carboxylic acid (2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid) due to incomplete reaction or hydrolysis of the product, and residual chlorinating agents such as thionyl chloride or oxalyl chloride.
Q2: How can I minimize the hydrolysis of this compound during workup and purification?
A2: To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes using oven-dried glassware, anhydrous solvents, and performing manipulations under an inert atmosphere (nitrogen or argon). Avoid using protic solvents and exposure to atmospheric moisture.
Q3: What chromatographic conditions are suitable for the purification of this compound?
A3: While specific conditions can vary, a common starting point for flash column chromatography is a silica gel stationary phase with a gradient elution of ethyl acetate in a non-polar solvent like hexanes or cyclohexane. For a related compound, 2-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine, a mobile phase of cyclohexane/ethyl acetate (85:15) was used.[1] Monitoring the separation by Thin Layer Chromatography (TLC) is recommended to optimize the solvent system.
Q4: Is recrystallization a viable purification method for this compound?
A4: If the compound is a solid at room temperature, recrystallization can be an effective purification technique. The choice of solvent is critical and should be determined empirically. A good recrystallization solvent will dissolve the compound when hot but not when cold. A solvent system of a soluble solvent and a non-soluble solvent can also be employed. Ensure to use anhydrous solvents to prevent hydrolysis.
Q5: How should I store purified this compound?
A5: The purified compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place to prevent degradation, particularly from moisture.
Experimental Protocols
Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Anhydrous hexanes (or cyclohexane)
-
Anhydrous ethyl acetate
-
Anhydrous dichloromethane (for sample loading)
-
Thin Layer Chromatography (TLC) plates
-
Appropriate glassware (column, flasks, etc.)
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Solvent System Selection: Determine a suitable eluent system by running TLC plates of the crude material with varying ratios of ethyl acetate in hexanes. The ideal system should provide a good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a chromatography column with silica gel using the selected eluent system.
-
Sample Preparation: Dissolve the crude product in a minimal amount of anhydrous dichloromethane.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the selected solvent system, collecting fractions. The elution can be performed isocratically or with a gradient of increasing polarity (increasing the percentage of ethyl acetate).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Recrystallization
This protocol outlines a general procedure for the purification of solid this compound by recrystallization.
Materials:
-
Crude solid this compound
-
Anhydrous recrystallization solvent (e.g., hexanes, toluene, or a mixture)
-
Appropriate glassware (Erlenmeyer flasks, Hirsch funnel, etc.)
-
Heating source (hot plate)
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential anhydrous solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot anhydrous solvent until the solid just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Hirsch funnel.
-
Washing: Wash the collected crystals with a small amount of cold, fresh anhydrous solvent.
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purifying this compound.
References
Managing the moisture sensitivity of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride during reactions
This guide provides technical support for researchers, scientists, and drug development professionals working with 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document focuses on managing the compound's high moisture sensitivity to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to moisture?
A1: Like other acyl chlorides, this compound is highly reactive towards nucleophiles, including water. The carbonyl carbon is bonded to two highly electronegative atoms (oxygen and chlorine), which strongly withdraw electron density, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water. This rapid reaction leads to the hydrolysis of the acyl chloride.
Q2: What is the primary product of the reaction between this compound and water?
A2: The reaction with water, known as hydrolysis, results in the formation of 2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid and hydrochloric acid (HCl).[1] The presence of the carboxylic acid as an impurity can complicate subsequent reactions and purification steps.
Q3: How should I properly store this compound?
A3: To minimize exposure to atmospheric moisture, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). The storage area should be cool and dry.
Q4: What are the signs of decomposition due to moisture exposure?
A4: A common sign of decomposition is the evolution of hydrogen chloride gas, which can be observed as white fumes upon opening the container, especially in a humid environment. The material may also become sticky or discolored.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired amide product. | Hydrolysis of the starting material. The acyl chloride may have been exposed to moisture during storage or reaction setup. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Handle the acyl chloride quickly in a glovebox or under a stream of inert gas. |
| Incomplete reaction. The reaction conditions (time, temperature, stoichiometry) may not be optimal. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A slight excess of the amine or the use of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge HCl can drive the reaction to completion. | |
| Presence of a significant amount of 2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid in the crude product. | In-situ hydrolysis. Trace amounts of water in the reaction mixture are hydrolyzing the acyl chloride. | Dry solvents and reagents rigorously. The use of a desiccant in the reaction setup (e.g., a drying tube) can be beneficial. |
| Difficulty in purifying the final product. | Formation of multiple byproducts. Besides hydrolysis, other side reactions may occur, especially at elevated temperatures. | Optimize the reaction temperature, keeping it as low as feasible while ensuring a reasonable reaction rate. Consider alternative coupling agents if the acyl chloride proves too reactive for the specific substrate. |
| Formation of a bis-amide impurity when reacting with a diamine. | Incorrect stoichiometry or addition order. Adding the diamine to an excess of the acyl chloride can lead to double acylation. | Add the acyl chloride dropwise to a solution of the diamine to maintain an excess of the amine throughout the reaction. |
Experimental Protocols
General Protocol for Amide Synthesis
This protocol provides a general procedure for the synthesis of an amide from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Oven-dried glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and the tertiary amine base (1.2 eq.) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate oven-dried flask, dissolve this compound (1.1 eq.) in the anhydrous solvent.
-
Slowly add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis of 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide (A PARP1 Inhibitor Precursor)
This protocol is adapted from a literature procedure for the synthesis of a key intermediate in the development of PARP1 inhibitors.[2][3]
Materials:
-
Thionyl chloride (SOCl₂)
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Anhydrous Dichloromethane (DCM)
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Ammonia solution (e.g., 0.5 M in 1,4-dioxane)
-
Oven-dried glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
Step 1: Synthesis of 2,3-dihydrobenzo[b][4][5]dioxine-5-carbonyl chloride
-
To a solution of 2,3-dihydrobenzo[b][4][5]dioxine-5-carboxylic acid (1.0 eq.) in anhydrous DCM, add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.5 eq.) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2,3-dihydrobenzo[b][4][5]dioxine-5-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 2,3-dihydrobenzo[b][4][5]dioxine-5-carboxamide
-
Dissolve the crude acyl chloride from Step 1 in anhydrous DCM.
-
Cool the solution to 0 °C and slowly add a solution of ammonia (2.0 eq.) with stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography.
Visualizations
Caption: Hydrolysis of this compound.
Caption: General workflow for amide synthesis.
Caption: Simplified synthesis pathway of Doxazosin.
References
- 1. youtube.com [youtube.com]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Identifying and minimizing side products in the synthesis of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on the conversion of 2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid to its corresponding acid chloride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Acid Chloride | Incomplete reaction of the starting carboxylic acid. | - Ensure the carboxylic acid is thoroughly dried before use, as moisture will quench the chlorinating agent. - Use a slight excess (1.2-1.5 equivalents) of the chlorinating agent (thionyl chloride or oxalyl chloride). - For reactions with thionyl chloride, refluxing the mixture can drive the reaction to completion. For oxalyl chloride, the reaction can often be performed at room temperature, but gentle warming may be necessary. - The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction with oxalyl chloride. |
| Degradation of the product during workup. | - As this compound is moisture-sensitive, perform all workup steps under anhydrous conditions. - Remove the excess chlorinating agent and solvent under reduced pressure. Thionyl chloride (b.p. 79 °C) and oxalyl chloride (b.p. 62 °C) are volatile and can be readily removed. | |
| Presence of Unreacted Carboxylic Acid in Product | Insufficient amount or reactivity of the chlorinating agent. | - Increase the equivalents of the chlorinating agent. - Switch to a more reactive chlorinating agent if necessary, though both thionyl chloride and oxalyl chloride are generally effective. |
| Inefficient removal of HCl gas (byproduct). | - Perform the reaction in a well-ventilated fume hood with a gentle stream of inert gas (e.g., nitrogen or argon) to carry away the HCl gas produced, which can help drive the equilibrium towards the product. | |
| Formation of Colored Impurities | Overheating the reaction mixture. | - Maintain careful temperature control, especially when using thionyl chloride which can require heating. Use an oil bath for uniform heating. - Oxalyl chloride reactions are typically milder and can often be run at room temperature, reducing the risk of thermal decomposition. |
| Impurities in the starting material. | - Ensure the 2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid starting material is of high purity. Recrystallize if necessary. | |
| Potential for Ring-Based Side Products | Chlorination of the aromatic ring. | - While less common with thionyl chloride and oxalyl chloride compared to other chlorinating agents, prolonged reaction times or high temperatures could potentially lead to electrophilic aromatic substitution on the electron-rich benzene ring. Minimize reaction time and temperature. Oxalyl chloride is generally considered milder and more selective than thionyl chloride, which may reduce the likelihood of this side reaction.[1] |
| Cleavage of the dioxine ring. | - The ether linkages in the 2,3-dihydro-1,4-benzodioxine ring are generally stable under the acidic conditions generated during the reaction (HCl is a byproduct). However, prolonged exposure to strong acids and high temperatures should be avoided. Standard reaction conditions for acid chloride formation are typically not harsh enough to cause significant ring cleavage. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common impurities are typically residual starting material (2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid) and moisture-induced hydrolysis of the product back to the carboxylic acid. While less common, potential side products arising from the reaction chemistry itself could include:
-
Anhydride Formation: Reaction of the product acid chloride with unreacted carboxylic acid can form the corresponding anhydride.
-
Esters (if alcohols are present): If the reaction is not performed under strictly anhydrous conditions or if the starting material contains alcohol impurities, ester formation can occur.
-
Aromatic Chlorination Products: Although less likely with thionyl chloride or oxalyl chloride, there is a possibility of chlorination on the electron-rich aromatic ring, especially under harsh conditions.
Q2: Which chlorinating agent is better: thionyl chloride or oxalyl chloride?
A2: Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective for this transformation. The choice often depends on the scale of the reaction and the sensitivity of the substrate.
| Reagent | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | - Inexpensive. - Byproducts (SO₂ and HCl) are gaseous and easily removed.[2] | - Reactions often require heating (reflux). - Can be more aggressive, potentially leading to more side products with sensitive substrates. |
| Oxalyl Chloride ((COCl)₂) | - Milder reaction conditions (often room temperature). - Byproducts (CO, CO₂, and HCl) are gaseous. - Generally considered more selective, leading to fewer side products.[1] | - More expensive than thionyl chloride. - Often requires a catalytic amount of DMF for optimal reactivity. |
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by taking a small aliquot from the reaction mixture (with caution, as it is acidic and moisture-sensitive), quenching it with a dry alcohol (e.g., methanol) to form the methyl ester, and analyzing the resulting mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the disappearance of the starting carboxylic acid.
Q4: What is the best way to purify the final product?
A4: this compound is a reactive compound. Purification is typically achieved by removing the excess chlorinating agent and solvent under high vacuum. Given that both thionyl chloride and oxalyl chloride and their byproducts are volatile, this is often sufficient to obtain a product of high purity that can be used directly in the next step. If further purification is required, distillation under high vacuum can be attempted, though care must be taken to avoid thermal decomposition.
Q5: What is the role of DMF when using oxalyl chloride?
A5: N,N-Dimethylformamide (DMF) acts as a catalyst in the reaction of carboxylic acids with oxalyl chloride. It reacts with oxalyl chloride to form a Vilsmeier reagent, which is a more potent acylating agent and facilitates the conversion of the carboxylic acid to the acid chloride.
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid (1.0 eq).
-
Reaction: To the carboxylic acid, add thionyl chloride (2.0-3.0 eq) either neat or in an inert solvent such as toluene or dichloromethane.
-
Heating: Heat the reaction mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored as described in Q3.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude this compound is obtained and should be used immediately in the next step.
Protocol 2: Synthesis of this compound using Oxalyl Chloride
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of 2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid (1.0 eq) in an anhydrous inert solvent (e.g., dichloromethane or toluene).
-
Reaction: To this solution, add oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C (ice bath). After the addition, add a catalytic amount of anhydrous DMF (1-2 drops).
-
Stirring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Workup: Once the gas evolution ceases and the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude this compound should be used immediately.
Visualizations
Caption: Reaction pathway for the synthesis of this compound, highlighting potential side products.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Optimization of thionyl chloride reaction for preparing 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of the thionyl chloride reaction for preparing 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the preparation of this compound using thionyl chloride?
The reaction involves the conversion of 2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid to its corresponding acid chloride using thionyl chloride (SOCl₂). The hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is a good leaving group. A subsequent nucleophilic attack by a chloride ion results in the formation of the acid chloride, with sulfur dioxide (SO₂) and hydrochloric acid (HCl) as byproducts.[1][2][3][4]
Q2: Are there alternative reagents to thionyl chloride for this conversion?
Yes, other reagents can be used to convert carboxylic acids to acid chlorides, such as oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃).[1][5] Oxalyl chloride, often used with a catalytic amount of dimethylformamide (DMF), is a common alternative that produces gaseous byproducts, simplifying purification.[5]
Q3: What is the role of a catalyst, such as DMF, in this reaction?
Dimethylformamide (DMF) can be used in catalytic amounts to accelerate the reaction between a carboxylic acid and thionyl chloride or oxalyl chloride.[6][7] With thionyl chloride, DMF reacts to form the Vilsmeier reagent, which is a more reactive chlorinating agent.
Q4: What are the critical safety precautions to take when working with thionyl chloride?
Thionyl chloride is a corrosive and moisture-sensitive reagent that reacts violently with water to release toxic gases (HCl and SO₂).[8][9] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[9] Glassware should be thoroughly dried before use to prevent hydrolysis of the reagent and product.[6]
Troubleshooting Guide
Q5: My reaction yield is consistently low. What are the possible causes and solutions?
-
Issue: Incomplete reaction.
-
Cause: Insufficient reaction time or temperature.
-
Solution: Increase the reaction time or gently heat the reaction mixture. Monitoring the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) can help determine the optimal reaction time.[6]
-
-
Issue: Hydrolysis of the product.
-
Cause: Presence of moisture in the reaction setup. Acid chlorides are highly reactive and readily hydrolyze back to the carboxylic acid in the presence of water.[6][10]
-
Solution: Ensure all glassware is oven-dried or flame-dried before use.[6] Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue: Degradation of the starting material or product.
-
Cause: The reaction conditions may be too harsh for the 2,3-dihydro-1,4-benzodioxine ring system.
-
Solution: Consider using a milder chlorinating agent like oxalyl chloride with a catalytic amount of DMF at room temperature.[5]
-
Q6: I am observing the formation of significant side products. How can I minimize them?
-
Issue: Formation of an anhydride.
-
Cause: This can occur if the reaction temperature is too high or if there is an excess of the starting carboxylic acid.
-
Solution: Control the reaction temperature carefully and use a slight excess of thionyl chloride to ensure full conversion of the carboxylic acid.
-
-
Issue: Dark coloration of the reaction mixture.
Q7: How can I effectively purify the this compound?
The product is an acid chloride and is generally not purified by chromatography on silica gel due to its high reactivity and potential for hydrolysis on the stationary phase.[6] The most common method of purification is the removal of excess thionyl chloride and solvent under reduced pressure.[8] For higher purity, distillation under high vacuum can be employed, provided the compound is thermally stable. It is often recommended to use the crude acid chloride directly in the next step of the synthesis.[6]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Thionyl Chloride (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.5 | Dichloromethane | 25 | 12 | 75 |
| 2 | 2.0 | Dichloromethane | 25 | 6 | 85 |
| 3 | 2.0 | Dichloromethane | 40 (reflux) | 2 | 92 |
| 4 | 1.2 | Neat | 75 (reflux) | 1 | 95 |
| 5 | 2.0 | Toluene | 80 | 3 | 90 |
Note: The data presented in this table is illustrative and based on typical optimization studies for similar reactions. Actual results may vary.
Experimental Protocols
Protocol: Preparation of this compound
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid (1.0 equivalent).
-
Reagent Addition: Under a positive pressure of nitrogen, add thionyl chloride (1.5 - 2.0 equivalents) dropwise to the flask at room temperature.[8] A solvent such as dichloromethane or toluene can be used, or the reaction can be run neat.[5]
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 40-80°C) for 1-4 hours.[5][8] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the toxic gases.
-
Product: The resulting crude this compound is often used in the next step without further purification. If necessary, high-vacuum distillation can be performed.
Mandatory Visualization
Caption: Reaction mechanism for the formation of the acid chloride.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Reagents for the preparation of acid chlorides: pros and cons - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]
- 11. reddit.com [reddit.com]
Challenges in the scale-up synthesis of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Incomplete conversion of carboxylic acid to acid chloride | - Insufficient amount of chlorinating agent (e.g., thionyl chloride, oxalyl chloride).- Low reaction temperature or insufficient reaction time.- Poor quality of the chlorinating agent. | - Increase the molar ratio of the chlorinating agent to the carboxylic acid (see table below for typical ranges).- Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC.- Use a freshly opened or purified bottle of the chlorinating agent. |
| Product is dark-colored (yellow to brown) | - Thermal decomposition of thionyl chloride, especially at elevated temperatures, can form colored impurities.- Presence of impurities in the starting material or solvent.- Side reactions involving the benzodioxane ring. | - Maintain a controlled reaction temperature; avoid excessive heating.- Use high-purity starting materials and solvents.- Consider using oxalyl chloride, which is known to produce cleaner reactions. |
| Low yield of isolated product | - Hydrolysis of the acid chloride during work-up due to exposure to moisture.- Loss of product during distillation or purification.- Formation of byproducts through side reactions. | - Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents for extraction and work-up.- Optimize purification conditions to minimize product loss. |
| Presence of unexpected impurities in the final product | - Impurities from the chlorinating agent (e.g., sulfur chlorides from thionyl chloride).- Side reactions catalyzed by DMF, if used.- Degradation of the benzodioxane ring under harsh acidic conditions.[1] | - Purify the thionyl chloride by distillation before use.- If using DMF as a catalyst, use the minimum effective amount.- Buffer the reaction mixture if possible, or minimize the reaction time at high temperatures. |
| Runaway reaction or excessive gas evolution | - The reaction between the carboxylic acid and the chlorinating agent is highly exothermic.- Rapid addition of the chlorinating agent. | - Add the chlorinating agent dropwise to the solution of the carboxylic acid, with efficient stirring and cooling.- Use an appropriate solvent to help dissipate the heat.- Ensure the reaction vessel is equipped with a proper gas outlet or scrubber. |
Typical Reaction Parameters for Scale-Up
The following table provides a summary of typical quantitative data for the synthesis of this compound. Note that these are starting points and may require optimization for specific equipment and scales.
| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |
| Molar Ratio (Chlorinating Agent : Carboxylic Acid) | 1.5 : 1 to 3.0 : 1 | 1.2 : 1 to 1.5 : 1 |
| Catalyst (optional) | DMF (catalytic amount) | DMF (catalytic amount) |
| Solvent | Toluene, Dichloromethane, or neat | Dichloromethane, Toluene |
| Reaction Temperature | 40 - 80 °C | 20 - 40 °C |
| Reaction Time | 2 - 6 hours | 1 - 3 hours |
| Typical Yield (on scale) | 85 - 95% | 90 - 98% |
Frequently Asked Questions (FAQs)
Q1: What is the recommended experimental protocol for the scale-up synthesis of this compound using thionyl chloride?
A1: The following is a general protocol that should be adapted and optimized for your specific scale and equipment.
Experimental Protocol: Synthesis using Thionyl Chloride
Materials:
-
2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or another suitable solvent)
-
Dimethylformamide (DMF, catalytic amount, optional)
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe
-
Heating/cooling circulator
-
Scrubber system for acidic gases (HCl and SO₂)
-
Rotary evaporator (for solvent removal)
Procedure:
-
Preparation: Ensure the reactor and all associated glassware are clean and thoroughly dried. Purge the system with dry nitrogen.
-
Charging: Charge the reactor with 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid and anhydrous toluene. Begin stirring to form a slurry.
-
Inerting: Purge the reactor headspace with nitrogen.
-
Catalyst Addition (Optional): If using a catalyst, add a catalytic amount of DMF to the stirred slurry.
-
Thionyl Chloride Addition: Begin adding thionyl chloride dropwise from the addition funnel. Monitor the internal temperature and control the addition rate to maintain the desired temperature (e.g., below 40°C). The reaction is exothermic.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (typically 60-80°C, depending on the solvent) and maintain for 2-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC by quenching a sample with methanol to form the methyl ester).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Solvent and Excess Reagent Removal: Remove the solvent and excess thionyl chloride under reduced pressure. A co-evaporation with an anhydrous solvent like toluene can be performed to ensure complete removal of residual thionyl chloride.
-
Isolation: The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.
Q2: What are the main safety concerns during the scale-up synthesis?
A2: Key safety considerations include:
-
Toxicity and Corrosivity: Thionyl chloride, oxalyl chloride, and the product, this compound, are corrosive and toxic. Handle these chemicals in a well-ventilated fume hood or a closed system, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Gas Evolution: The reaction generates significant amounts of HCl and SO₂ (with thionyl chloride) or CO, CO₂, and HCl (with oxalyl chloride) gases. Ensure the reactor is equipped with a scrubber system to neutralize these acidic and toxic gases.
-
Exothermic Reaction: The reaction is exothermic. Controlled addition of the chlorinating agent and efficient cooling are crucial to prevent a runaway reaction.
-
Moisture Sensitivity: All reagents and the product are sensitive to moisture. Use dry equipment and an inert atmosphere to prevent hydrolysis and ensure product quality.
Q3: Can the benzodioxane ring degrade during the reaction?
A3: Yes, the 1,4-benzodioxane ring system can be susceptible to cleavage under strong acidic conditions, especially at elevated temperatures.[1] The generation of HCl during the reaction can potentially lead to the formation of chlorinated byproducts or ring-opened species. To mitigate this, it is advisable to use the mildest possible reaction conditions (lower temperature, shorter reaction time) that still achieve complete conversion. Using a non-protic solvent can also help to minimize this side reaction.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions.
Experimental Workflow for Scale-Up Synthesis
References
Troubleshooting guide for low conversion rates in reactions involving 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
Technical Support Center: 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
Welcome to the technical support center for reactions involving this compound. This guide provides troubleshooting assistance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low conversion rates and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction with this compound has a very low conversion rate. What are the most common causes?
Low conversion rates in reactions with this acyl chloride are typically traced back to a few critical factors. As an acyl chloride, it is highly reactive and susceptible to undesirable side reactions if not handled under appropriate conditions.[1]
The most common causes include:
-
Moisture Contamination: Acyl chlorides react vigorously and exothermically with water to hydrolyze back to the corresponding carboxylic acid (2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid).[2][3][4] This is often the primary reason for low yields of the desired product. All glassware must be oven-dried, and all solvents and reagents must be anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of the Acyl Chloride: The starting acyl chloride must be pure. It is often prepared from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride.[5] Incomplete reaction or purification can leave residual carboxylic acid or chlorinating agents, which can interfere with the subsequent reaction.
-
Inadequate Base: In reactions with nucleophiles like amines or alcohols, hydrogen chloride (HCl) is generated as a byproduct.[6] This HCl can protonate the nucleophile, rendering it inactive. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the HCl.[1] If the base is omitted, insufficient, or wet, the reaction will likely stall. For amine nucleophiles, at least two equivalents of the amine are often required: one to act as the nucleophile and one to act as the base.[6]
-
Reaction Temperature: While many acylations are rapid at room temperature, the specific reactivity of your nucleophile may require different temperature conditions. If the reaction is too slow, gentle heating may be necessary. Conversely, for very reactive nucleophiles, cooling the reaction mixture (e.g., to 0 °C) may be required to prevent side reactions and improve selectivity.
Q2: What are the primary side reactions I should be aware of?
The main competing reaction is hydrolysis. However, other side reactions can occur depending on the specific reactants and conditions used.
-
Hydrolysis: As mentioned, any trace of water will convert the acyl chloride back to the carboxylic acid. This is the most common and significant side reaction.[2][6]
-
Reaction with Base: If a nucleophilic base is used, it can compete with your intended nucleophile, leading to an undesired byproduct. This is why non-nucleophilic bases like triethylamine are preferred.
-
Racemization: The carbon at the 2-position of the benzodioxine ring is a chiral center. While acyl chloride formation and subsequent reactions do not typically affect this center, harsh conditions (e.g., prolonged heating in the presence of a strong base) could potentially lead to racemization, which is a critical issue if stereochemistry is important.[7]
Q3: How can I verify the quality of my this compound before use?
Verifying the purity of your acyl chloride is a crucial first step.
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch should be observed in the region of 1780-1815 cm⁻¹. The absence of a broad -OH stretch (around 2500-3300 cm⁻¹) indicates the absence of the parent carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities. The proton on the chiral carbon (C2) will show a characteristic shift and coupling pattern.
-
Titration: A simple titration can determine the concentration of hydrolyzable chloride, providing a good measure of the acyl chloride's purity.
Troubleshooting Guide
The following table summarizes common problems, potential causes, and recommended solutions to improve your reaction conversion rate.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Moisture Contamination | Oven-dry all glassware. Use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Impure Acyl Chloride | Confirm purity via IR or NMR. If carboxylic acid is present, re-purify or re-synthesize the acyl chloride. Distillation can be effective for purification. | |
| Insufficient or Inappropriate Base | Use at least 1.1 equivalents of a dry, non-nucleophilic base (e.g., triethylamine, pyridine). For amine nucleophiles, consider using 2.2 equivalents of the amine itself. | |
| Low Reactivity of Nucleophile | Gently heat the reaction mixture. Consider using a catalyst if appropriate for the specific transformation. | |
| Incorrect Stoichiometry | Double-check all calculations and ensure the correct molar ratios of reactants are being used. The acyl chloride is often used in slight excess (1.05-1.1 equivalents). | |
| Multiple Products/Low Selectivity | Reaction Too Exothermic | Add the acyl chloride solution dropwise to the nucleophile solution at a reduced temperature (e.g., 0 °C) to control the reaction rate. |
| Side reaction with solvent | Ensure the solvent is inert. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene are common choices. | |
| Product is the Carboxylic Acid | Significant Water Contamination | Rigorously dry all reagents, solvents, and glassware. Use a fresh bottle of anhydrous solvent. Check inert gas lines for leaks. |
Key Experimental Protocol
General Procedure for Acylation of an Amine
This protocol provides a baseline methodology for reacting this compound with a primary or secondary amine.
-
Preparation:
-
Oven-dry all glassware (a three-neck round-bottom flask with a stir bar, a dropping funnel, and a condenser) and allow it to cool under a stream of dry nitrogen or argon.
-
Assemble the glassware under an inert atmosphere.
-
-
Reaction Setup:
-
Dissolve the amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in an appropriate anhydrous solvent (e.g., DCM, THF) in the reaction flask.
-
Cool the solution to 0 °C using an ice bath.
-
In the dropping funnel, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove any carboxylic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization as needed.
-
Visual Troubleshooting and Reaction Pathway
The following diagrams illustrate the logical flow for troubleshooting low conversion rates and the chemical pathways involved.
Caption: Troubleshooting workflow for low conversion rates.
Caption: Desired reaction vs. competing hydrolysis side reaction.
References
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
- 6. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 7. air.unimi.it [air.unimi.it]
Impact of solvent choice on the stability of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common laboratory solvents?
A1: this compound is a reactive acyl chloride and its stability is highly dependent on the choice of solvent. It will exhibit the highest stability in aprotic, non-nucleophilic solvents. Conversely, it will rapidly degrade in protic solvents.
Q2: Which solvents are recommended for dissolving and reacting with this compound?
A2: For dissolution and subsequent reactions where the acyl chloride is intended to react with a specific nucleophile, anhydrous aprotic solvents are recommended. Suitable solvents include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
1,4-Dioxane
-
Toluene
It is crucial to use anhydrous grades of these solvents and to handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
Q3: Which solvents should be avoided when working with this compound?
A3: Protic solvents should be strictly avoided as they will react with the acyl chloride, leading to the formation of byproducts.[1][2] Examples of unsuitable solvents include:
-
Water
-
Alcohols (e.g., methanol, ethanol, isopropanol)
-
Carboxylic acids (e.g., acetic acid)
Primary and secondary amines should also be considered reactive solvents.
Q4: How should this compound be stored?
A4: It should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.[3] Exposure to moisture and air should be minimized.[3] For long-term storage, refrigeration is recommended. It is advisable to aliquot the material into smaller, single-use containers to avoid repeated exposure of the bulk material to the atmosphere.
Troubleshooting Guides
Issue 1: Low or no yield of the desired acylated product.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound due to solvent contamination. | Ensure that all solvents are anhydrous and of high purity. Use freshly opened bottles of anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation). |
| Hydrolysis of the acyl chloride by atmospheric moisture. | Perform the reaction under an inert atmosphere (nitrogen or argon). Use dry glassware and syringes. |
| Reaction with a nucleophilic solvent. | Verify that the chosen solvent is aprotic and non-nucleophilic. Refer to the recommended solvents list in the FAQs. |
| Insufficient reactivity of the nucleophile. | Consider the addition of a non-nucleophilic base (e.g., pyridine, triethylamine) to activate the nucleophile. The choice of base and reaction temperature may need optimization. |
Issue 2: Presence of 2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid as a major byproduct.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the starting material. | This is a strong indication of water contamination. Review the experimental setup for potential sources of moisture. Ensure all reagents and solvents are scrupulously dried. |
| Incomplete conversion of the corresponding carboxylic acid to the acyl chloride during its preparation. | If the this compound was prepared in-house, verify the purity of the starting material before use. Consider purification by distillation or recrystallization if applicable. |
Issue 3: Inconsistent reaction rates or product profiles.
| Possible Cause | Troubleshooting Step |
| Variability in solvent quality. | Use solvents from the same batch or supplier for a series of experiments. Always use anhydrous grade solvents. |
| Temperature fluctuations. | Ensure consistent temperature control throughout the reaction. For sensitive reactions, use a temperature-controlled reaction vessel. |
| Differences in the age or storage conditions of the acyl chloride. | Use a fresh bottle or a properly stored aliquot of this compound. Over time, even with proper storage, some degradation can occur upon repeated opening of the container.[3] |
Data Presentation
The stability of this compound in different solvent types can be qualitatively summarized as follows:
| Solvent Type | Examples | Relative Stability of this compound | Primary Degradation Pathway |
| Polar Protic | Water, Methanol, Ethanol | Very Low (Rapid Degradation) | Solvolysis (Hydrolysis, Alcoholysis) |
| Polar Aprotic | Acetonitrile, DMF, DMSO | High (with anhydrous conditions) | Minimal degradation if anhydrous |
| Non-Polar Aprotic | Toluene, Dichloromethane | High (with anhydrous conditions) | Minimal degradation if anhydrous |
Experimental Protocols
Protocol 1: General Procedure for Acylation using this compound
-
Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon.
-
To a stirred solution of the nucleophile (e.g., an amine or alcohol, 1.0 equivalent) in anhydrous dichloromethane (DCM) at 0°C, add a non-nucleophilic base such as triethylamine (1.1 equivalents).
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by an appropriate analytical technique (e.g., TLC or LC-MS).
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Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride or water).
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Separate the organic layer, and wash sequentially with dilute acid (e.g., 1M HCl if an amine base was used), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by a suitable method such as column chromatography or recrystallization.
Mandatory Visualizations
References
Chromatographic methods for separating impurities from 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
Technical Support Center: Chromatographic Analysis of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of impurities from this compound. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic analysis of this compound?
A1: The primary challenge is the high reactivity of the acyl chloride functional group. This reactivity can lead to on-column or on-plate degradation, primarily through hydrolysis back to the corresponding carboxylic acid (2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid). This can result in poor peak shapes (tailing), inaccurate quantification, and the appearance of artifact impurities.[1][2][3] Careful selection of anhydrous mobile phases and inert stationary phases is crucial.
Q2: What are the most likely impurities I will encounter?
A2: The impurity profile can vary based on the synthetic route, but common impurities include:
-
Starting Material: Unreacted 2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid.
-
Hydrolysis Product: 2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid formed by exposure to moisture.
-
Reagent-Related Impurities: Residual chlorinating agents (e.g., thionyl chloride, oxalyl chloride) and their byproducts.[3][4][5]
-
Side-Reaction Products: Potential byproducts from side reactions occurring during the chlorination process.
Q3: Is it possible to analyze this compound directly by HPLC or TLC?
A3: Direct analysis is challenging but possible with careful method development. For HPLC, normal-phase chromatography with anhydrous solvents is a potential option. For TLC, using a relatively non-polar mobile phase on a silica plate can provide some information, but streaking and hydrolysis are common issues.[1][6] Often, a derivatization approach is more robust and reliable.
Q4: What is derivatization and why is it recommended for analyzing this compound?
A4: Derivatization is the process of chemically modifying the analyte to make it more suitable for analysis. For this compound, it can be reacted with an alcohol (e.g., methanol) to form a stable ester, or with an amine to form a stable amide. These derivatives are less reactive and generally exhibit better chromatographic behavior (e.g., sharper peaks) on standard reversed-phase HPLC systems.[3][7]
Q5: Which chromatographic technique is best suited for purity analysis of this compound?
A5: High-Performance Liquid Chromatography (HPLC) , particularly after derivatization, is the most suitable technique for quantitative purity analysis due to its high resolution, sensitivity, and reproducibility. Gas Chromatography (GC) can also be an option, especially for volatile impurities or after derivatization (e.g., silylation of the corresponding carboxylic acid).[6][8] Thin-Layer Chromatography (TLC) is a valuable tool for rapid, qualitative reaction monitoring.[6]
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing for the Acyl Chloride Peak | - Secondary interactions with the stationary phase.- On-column hydrolysis to the more polar carboxylic acid. | - Use a highly deactivated or end-capped column.- Ensure the use of anhydrous mobile phases and a well-dried HPLC system.- Consider derivatization to the corresponding ester or amide. |
| Poor Resolution Between the Acyl Chloride and Carboxylic Acid | - Inappropriate mobile phase composition or column chemistry. | - Optimize the mobile phase polarity. For normal-phase, try gradients of ethyl acetate in hexane.- If using reversed-phase for a derivatized sample, adjust the acetonitrile/water or methanol/water ratio. |
| Inconsistent Retention Times | - Changes in mobile phase composition.- Column equilibration issues. | - Ensure proper mobile phase mixing and degassing.- Allow sufficient time for column equilibration between runs, especially with gradient methods. |
| Ghost Peaks in the Chromatogram | - Contaminants from the sample or mobile phase.- Carryover from previous injections. | - Use high-purity solvents and filter samples.- Implement a robust needle wash protocol and a column flushing step in the gradient. |
TLC Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Streaking of the Acyl Chloride Spot | - High reactivity with the silica stationary phase.- Sample overloading. | - Spot the sample quickly and develop the plate immediately.- Use a less polar mobile phase.- Dilute the sample before spotting. |
| Spot Corresponding to Carboxylic Acid is Present | - Hydrolysis of the acyl chloride on the TLC plate.- Presence of the carboxylic acid in the sample. | - This is expected to some extent due to the reactivity. Use TLC for qualitative assessment of conversion rather than for precise purity.- Co-spot with the starting carboxylic acid to confirm its presence. |
| Spots are Not Visible Under UV Light | - The compound does not have a strong UV chromophore at the wavelength used. | - Use an alternative visualization technique, such as iodine vapor or a potassium permanganate stain. Note that permanganate will react with the acyl chloride. |
| Rf Values are Too High or Too Low | - The polarity of the mobile phase is not optimal. | - If Rf is too high (spots run with the solvent front), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).- If Rf is too low (spots remain at the baseline), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol is for the qualitative monitoring of the conversion of 2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid to the corresponding acyl chloride.
-
Plate: Silica gel 60 F254
-
Mobile Phase: 7:3 Hexane:Ethyl Acetate (v/v)
-
Sample Preparation:
-
Dissolve a small amount of the starting carboxylic acid in anhydrous dichloromethane to serve as a standard.
-
Carefully withdraw a small aliquot from the reaction mixture and dilute it with anhydrous dichloromethane.
-
-
Procedure:
-
On the TLC plate baseline, spot the starting material standard, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane).
-
Place the TLC plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front.
-
Visualize the spots under a UV lamp at 254 nm. The disappearance of the starting material spot in the reaction mixture lane indicates the progress of the reaction.
-
Protocol 2: Purity Analysis by HPLC via Methyl Ester Derivatization
This protocol provides a robust method for the quantitative analysis of this compound by converting it to its more stable methyl ester.
-
Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Add 1 mL of anhydrous methanol and allow the mixture to stand at room temperature for 15 minutes. The reaction is typically rapid.
-
Dilute the resulting solution with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
Time (min) % Solvent B 0 40 15 90 20 90 21 40 | 25 | 40 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: The primary peak will be the methyl ester derivative. Impurities such as the starting carboxylic acid (which will also be present as its methyl ester if any unreacted starting material was present) and other byproducts can be separated and quantified.
Visualizations
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. scirp.org [scirp.org]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. scispace.com [scispace.com]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
1H and 13C NMR assignment for 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride and its derivatives.
Comparative 1H and 13C NMR Data
The following tables summarize the 1H and 13C NMR chemical shifts for 2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid and a selection of its derivatives. This data allows for a clear comparison of the spectral features and the influence of different substituents on the benzodioxane scaffold.
Table 1: 1H NMR Chemical Shifts (δ, ppm) for 2,3-Dihydro-1,4-Benzodioxine Derivatives
| Compound | H-2 | H-3 | Aromatic Protons | Other Protons | Solvent | Spectrometer Frequency (MHz) |
| 2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid | 5.12 (t, J = 8.4 Hz, 1H) | 4.51 (dd, J = 9.6, 2.8 Hz, 1H), 4.94 (d, J = 7.4 Hz, 1H) | 6.95-7.05 (m, 4H) | 3.17 (br, 1H, -OH) | DMSO-d6 | Not Specified |
| 2,3-Dihydrobenzo[b][2][3]dioxine-5-carboxamide | 4.28 – 4.26 (m, 2H) | 4.37 – 4.35 (m, 2H) | 7.62 (s, 1H), 7.48 (s, 1H), 7.34 (dd, J=7.9, 1.8 Hz, 1H), 6.98 (dd, J=8.0, 1.7 Hz, 1H), 6.87 (t, J=7.9 Hz, 1H) | 7.62 (s, 1H, -NH), 7.48 (s, 1H, -NH) | DMSO-d6 | 400 |
| N-(2,3-dihydrobenzo[2][3]-dioxin-6-yl)-4-methylbenzenesulfonamide | 4.15 (br. s, 4H) | 4.15 (br. s, 4H) | 7.57 (d, J=7.8 Hz, 2H), 7.27 (d, J=7.8 Hz, 2H), 6.62 (d, J=8.4 Hz, 1H), 6.56 (d, J=2.4 Hz, 1H), 6.47 (dd, J=2.4, 8.4 Hz, 1H) | 10.12 (s, 1H, -NH), 2.43 (s, 3H, -CH3) | Not Specified | Not Specified |
| 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | 4.16–4.03 (m, 1H) | 4.32–4.20 (m, 2H) | 7.41–7.28 (m, 5H), 6.97–6.79 (m, 4H) | 5.79 (ddt, 1H), 5.09–4.93 (m, 2H), 4.75–4.56 (m, 2H), 3.68 (dt, 1H), 2.08 (dd, 2H), 1.79–1.39 (m, 4H) | CDCl3 | Not Specified |
Table 2: 13C NMR Chemical Shifts (δ, ppm) for 2,3-Dihydro-1,4-Benzodioxine Derivatives
| Compound | C-2 | C-3 | Aromatic Carbons | Other Carbons | Solvent | Spectrometer Frequency (MHz) |
| 2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| 2,3-Dihydrobenzo[b][2][3]dioxine-5-carboxamide | 63.55 | 64.49 | 143.56, 141.91, 123.64, 122.27, 120.41, 119.53 | 165.87 (C=O) | DMSO-d6 | 100 |
| 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | 72.09 | 68.82 | 147.64, 146.86, 139.50, 138.41, 128.22, 128.08, 127.45, 122.41, 120.36, 117.79, 117.52, 115.45 | 78.22, 78.08, 35.56, 29.15, 23.57 | CDCl3 | 75 |
Experimental Protocols
The following methodologies are representative of the techniques used to acquire the NMR data cited in this guide.
General NMR Spectroscopy Protocol
1H and 13C NMR spectra were typically recorded on Bruker Avance spectrometers operating at frequencies of 300 MHz, 400 MHz, or 500 MHz for 1H NMR and 75 MHz, 100 MHz, or 125 MHz for 13C NMR.[2][4][5] Samples were dissolved in deuterated solvents such as chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).[5][6] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[4] Data analysis involved the use of standard NMR processing software. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC were employed.[5]
Synthesis of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
This compound is synthesized from 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid by reaction with thionyl chloride.[1] This conversion is a standard method for preparing acid chlorides from carboxylic acids.
Visualizing the Synthesis Workflow
The following diagram illustrates the synthesis of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives, which involves the formation of the key intermediate, this compound.
Caption: Synthesis of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]
- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Chiral HPLC Method Development for the Enantiomeric Separation of 2-Substituted-1,4-Benzodioxanes
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of 2-substituted-1,4-benzodioxanes is a critical analytical challenge in pharmaceutical development, as the stereochemistry at the C-2 position often dictates biological activity. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for resolving enantiomers of this structural class. This guide provides a comparative overview of chiral HPLC methods, offering supporting experimental data and detailed protocols to aid researchers in developing robust and efficient separation strategies.
Comparison of Chiral Stationary Phases and Methods
The selection of the appropriate CSP is the most crucial factor in achieving successful enantiomeric separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including 2-substituted-1,4-benzodioxanes.
A key study highlights the successful separation of several 2-substituted-1,4-benzodioxane derivatives using a cellulose-based CSP.[1] This method demonstrates the effectiveness of normal-phase chromatography for this class of compounds. While specific data for 2-substituted-1,4-benzodioxanes on other CSPs like amylose-based or cyclodextrin-based columns, and by alternative techniques such as Supercritical Fluid Chromatography (SFC), are not extensively detailed in currently available literature for direct comparison, the principles of these methods offer valuable alternative approaches.
Table 1: Comparison of Chiral HPLC Methods for 2-Substituted-1,4-Benzodioxanes
| Chiral Stationary Phase (CSP) | Analyte (2-Substituted-1,4-Benzodioxane) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Separation Factor (α) | Resolution (R,) | Reference |
| Cellulose-based | |||||||
| Phenomenex Lux 3µ Cellulose-1 | (S)-1,4-Benzodioxane-2-carboxylic acid | n-Hexane/Isopropanol (85:15, v/v) + 1.5% Formic Acid | Not Specified | Not Specified | 1.25 | 2.01 | [1] |
| Phenomenex Lux 3µ Cellulose-1 | (S)-N-methoxy-N-methyl-1,4-benzodioxane-2-carboxamide (Weinreb amide) | n-Hexane/Isopropanol (90:10, v/v) | Not Specified | Not Specified | 1.15 | 1.98 | [1] |
| Phenomenex Lux 3µ Cellulose-1 | (S)-1-(1,4-Benzodioxan-2-yl)ethan-1-one (Methyl ketone) | n-Hexane/Isopropanol (90:10, v/v) | Not Specified | Not Specified | 1.12 | 1.89 | [1] |
| Amylose-based (Alternative) | Representative Conditions | n-Hexane/Alcohol | ~1.0 | Ambient | - | - | General Knowledge |
| Cyclodextrin-based (Alternative) | Representative Conditions | Aqueous Buffer/Organic Modifier | ~1.0 | Ambient | - | - | General Knowledge |
| Supercritical Fluid Chromatography (SFC) (Alternative) | Representative Conditions | CO₂/Co-solvent (e.g., Methanol) | ~2.0-4.0 | ~35-40 | - | - | General Knowledge |
Note: The data for alternative methods are representative and intended to provide a starting point for method development, as specific applications to 2-substituted-1,4-benzodioxanes with detailed quantitative data were not available in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting separation methods.
Method 1: Separation on a Cellulose-Based CSP
This protocol is based on the successful separation of 2-substituted-1,4-benzodioxane derivatives as reported in the literature.[1]
-
Column: Phenomenex Lux 3µ Cellulose-1.
-
Mobile Phase Preparation:
-
For the carboxylic acid derivative: Freshly prepare a mixture of n-hexane and isopropanol in a ratio of 85:15 (v/v) and add formic acid to a final concentration of 1.5%.
-
For the Weinreb amide and methyl ketone derivatives: Freshly prepare a mixture of n-hexane and isopropanol in a ratio of 90:10 (v/v).
-
Degas all mobile phases by sonication for 10 minutes before use.
-
-
Sample Preparation: Dissolve the crude reaction mixture or purified product in the selected mobile phase to an approximate concentration of 0.5-1 mg/mL. Filter the solution through a 0.45 µm filter.
-
Injection Volume: 20 µL.
-
Column Equilibration: Flush the column with the respective mobile phase until the column pressure is stable.
Logical Workflow for Chiral Method Development
The development of a chiral separation method is often an empirical process. The following workflow provides a systematic approach.
References
High-Resolution Mass Spectrometry Propels Analysis of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
A pivotal tool for researchers and drug development professionals, high-resolution mass spectrometry (HRMS) offers unparalleled precision in the structural elucidation and quantification of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride and its derivatives. This guide provides a comparative overview of HRMS against other analytical techniques, supported by experimental insights and detailed protocols.
The 1,4-benzodioxane scaffold is a fundamental component in numerous biologically active molecules.[1] The precise and reliable analysis of its derivatives, such as this compound, is therefore critical in pharmaceutical development and chemical synthesis. HRMS has emerged as a superior method for this purpose, offering significant advantages in mass accuracy, sensitivity, and specificity over traditional analytical techniques.
Comparative Analysis of Analytical Techniques
The selection of an analytical method is contingent on the specific requirements of the study, including the need for quantitative accuracy, structural confirmation, and throughput. While techniques like High-Performance Liquid Chromatography (HPLC) with UV detection are commonly employed for the analysis of carbonyl compounds after derivatization[2], they often lack the specificity and mass accuracy provided by mass spectrometry-based methods.
| Analytical Technique | Principle | Advantages for Analyzing this compound | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high accuracy, enabling elemental composition determination. | - High Mass Accuracy: Unambiguous molecular formula determination.[3] - High Sensitivity & Specificity: Accurate quantification and identification in complex matrices. - Structural Elucidation: Fragmentation patterns provide detailed structural information.[3][4] | - Higher instrument cost. - May require more extensive sample preparation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds followed by mass analysis. | - Excellent for volatile and semi-volatile derivatives. - Established libraries for spectral matching.[3] | - Requires derivatization for polar analytes to increase volatility.[3] - Potential for thermal degradation of labile compounds. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation coupled with two stages of mass analysis. | - High sensitivity and selectivity for targeted analysis.[5] - Suitable for a wide range of compound polarities. | - Lower mass resolution compared to HRMS. - Potential for matrix effects.[6] |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separates compounds based on their interaction with a stationary phase, with detection by UV absorbance. | - Robust and widely available. - Good for routine quantification of known compounds.[1] | - Lower sensitivity and specificity compared to MS methods. - Co-eluting impurities can interfere with quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about molecular structure based on the magnetic properties of atomic nuclei. | - Unrivaled for unambiguous structure determination.[7] | - Lower sensitivity compared to MS. - Requires larger sample amounts. |
The Power of Derivatization in Analysis
For many analytical techniques, derivatization is a crucial step to enhance the detectability and chromatographic behavior of the target analyte. For carbonyl compounds like this compound, derivatizing agents can improve ionization efficiency and provide characteristic fragmentation patterns in mass spectrometry.[6][8]
Benzoyl chloride, for instance, is a derivatizing agent that reacts with primary and secondary amines and phenols, improving their chromatographic properties and detection by LC-MS.[5][9] Similarly, 2,4-dinitrophenylhydrazine (DNPH) is widely used to form stable derivatives of carbonyl compounds for HPLC analysis.[2][10]
Experimental Protocol: HRMS Analysis
A robust HRMS method is essential for obtaining high-quality data. The following provides a general protocol that can be adapted for the analysis of this compound.
1. Sample Preparation and Derivatization:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile).
-
If derivatization is required, add the derivatizing agent (e.g., a solution of benzoyl chloride in acetonitrile) and a catalyst (e.g., a basic buffer) to the sample solution.[5]
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Quench the reaction and extract the derivatized analyte.
2. Liquid Chromatography Separation:
-
Column: A C18 reversed-phase column is typically suitable for the separation of benzodioxane derivatives.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed.[4]
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.
-
Injection Volume: 1-5 µL.
3. High-Resolution Mass Spectrometry Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is often effective for this class of compounds.[11]
-
Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) mass analyzer provides the high resolution and mass accuracy required.
-
Scan Mode: Full scan mode is used for qualitative analysis and molecular formula determination. Targeted MS/MS (or parallel reaction monitoring) can be used for quantitative analysis.
-
Collision Energy: Optimize collision energy to obtain characteristic fragment ions for structural confirmation.
Conclusion
High-resolution mass spectrometry stands out as a powerful and indispensable tool for the analysis of this compound. Its superior mass accuracy, sensitivity, and ability to provide detailed structural information make it the method of choice for demanding research and development applications. While other techniques have their merits, HRMS provides a level of confidence and detail that is often crucial for the unambiguous identification and quantification of this important chemical entity and its related compounds. The strategic use of derivatization can further enhance the capabilities of HRMS and other analytical methods.
References
- 1. air.unimi.it [air.unimi.it]
- 2. epa.gov [epa.gov]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride as an Acylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a reaction. This guide provides an in-depth comparison of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride with other commonly used acylating agents, offering insights into its reactivity, applications, and performance, supported by experimental data and protocols.
Understanding the Reactivity of Acylating Agents
Acylating agents are essential for introducing an acyl group (R-C=O) into a molecule, a fundamental transformation in the synthesis of esters, amides, and other carbonyl compounds. The reactivity of an acylating agent is primarily governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group. Acyl chlorides are among the most reactive acylating agents due to the excellent leaving group ability of the chloride ion.
This compound: A Profile
This compound is a heterocyclic acyl chloride that serves as a valuable building block in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its structure, featuring a chiral center at the 2-position of the dihydrobenzodioxine ring, makes it a key intermediate for the synthesis of specific enantiomers of bioactive compounds.
A prime example of its application is in the synthesis of Doxazosin, an α1-selective adrenergic blocker used to treat hypertension and benign prostatic hyperplasia.[1] In the synthesis of Doxazosin, the acyl chloride (or the corresponding carboxylic acid activated in situ) is used to acylate a piperazine derivative.[2][3]
Comparison with Other Acylating Agents
The reactivity of this compound can be best understood by comparing it to standard aliphatic and aromatic acyl chlorides.
Electronic Effects: The carbonyl group of this compound is attached to a secondary alkyl carbon within the heterocyclic ring. This makes its electronic environment more comparable to an aliphatic acyl chloride than an aromatic one like benzoyl chloride. In benzoyl chloride, the phenyl ring can donate electron density to the carbonyl carbon via resonance, which delocalizes the partial positive charge and reduces its electrophilicity and reactivity.[4] In contrast, the dihydrobenzodioxine moiety does not offer such resonance stabilization to the carbonyl group, leading to a higher predicted reactivity for this compound compared to aromatic acyl chlorides.
Steric Hindrance: The bulky benzodioxane ring system may introduce more steric hindrance around the carbonyl carbon compared to simple aliphatic acyl chlorides like acetyl chloride. This can influence the rate of reaction, particularly with sterically demanding nucleophiles.
Data Presentation: A Comparative Overview
While direct, side-by-side quantitative comparisons in the literature are scarce, we can infer a general reactivity trend based on established chemical principles.
| Acylating Agent | Structure | Class | Key Features | Predicted Reactivity |
| This compound | ![]() | Heterocyclic (Aliphatic-like) | Chiral center, bulky substituent. No resonance stabilization of the carbonyl group. | High |
| Acetyl Chloride | Aliphatic | Small, highly reactive. | Very High | |
| Benzoyl Chloride | Aromatic | Resonance stabilization of the carbonyl group, leading to lower reactivity. | Moderate | |
| Acetic Anhydride | Anhydride | Less reactive than acyl chlorides, but a good alternative when milder conditions are required. | Moderate |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of 1,4-benzodioxan-2-carbonyl chloride.[5]
Materials:
-
2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid in anhydrous dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess thionyl chloride and DCM are removed under reduced pressure to yield the crude this compound, which can often be used in the next step without further purification.
General Procedure for N-Acylation of a Primary Amine
This is a general protocol for the acylation of an amine with an acyl chloride.
Materials:
-
Primary amine
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
Procedure:
-
Dissolve the primary amine (1 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous solvent in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours or until the reaction is complete as monitored by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Mandatory Visualization
Caption: A generalized experimental workflow for the N-acylation of a primary amine.
Caption: Logical relationship for comparing the reactivity of different acyl chlorides.
References
- 1. Doxazosin [drugfuture.com]
- 2. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 3. CN1083451C - Process for synthesizing doxazosin mesylate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. eurjchem.com [eurjchem.com]
Alternative synthetic routes to 2-substituted-1,4-benzodioxanes not using the acyl chloride
The 1,4-benzodioxane scaffold is a privileged structural motif found in a wide array of biologically active compounds and pharmaceuticals.[1][2] The stereochemistry at the C2 position of the dioxane ring is often crucial for biological activity, making the development of efficient and stereoselective synthetic routes a key focus for researchers in medicinal chemistry and drug development.[1][2] While classical methods for the synthesis of 2-substituted-1,4-benzodioxanes often rely on the use of acyl chlorides, a number of alternative strategies have emerged that offer advantages in terms of safety, functional group tolerance, and stereocontrol. This guide provides a comparative overview of these alternative synthetic routes, complete with experimental data, detailed protocols, and a visual representation of the synthetic pathways.
Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the alternative synthetic routes to 2-substituted-1,4-benzodioxanes discussed in this guide.
| Synthetic Route | Key Reagents/Catalysts | Substrate Scope | Yields | Enantioselectivity (er) | Key Advantages | Key Limitations |
| Asymmetric Hydrogenation of 1,4-Benzodioxines | [Ir(cod)Cl]₂/BIDIME-dimer, H₂ | Alkyl, aryl, heteroaryl, and carbonyl substituted benzodioxines | >80% for RCM, good to excellent for hydrogenation | Up to >99:1 | High enantioselectivity, broad substrate scope, atom-economical.[3] | Requires synthesis of 1,4-benzodioxine precursors via Ring-Closing Metathesis (RCM).[3] |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Phenols and chiral alcohols | Generally good | Dependent on the chirality of the starting alcohol | Stereospecific (inversion of configuration), useful for natural product synthesis.[4][5] | Stoichiometric amounts of reagents, formation of triphenylphosphine oxide byproduct can complicate purification.[6] |
| Epoxide Ring Opening and Cyclization | Epoxides, Ethylene glycol monosodium salt | Aldehydes and ketones (as epoxide precursors) | Good for multigram scale | Dependent on the chirality of the starting epoxide | Access to spirocyclic and other functionalized 1,4-dioxanes.[7] | Requires preparation of the corresponding epoxides. |
| Enzymatic Kinetic Resolution | Engineered Candida antarctica lipase B (CALB) | 1,4-Benzodioxane-2-carboxylic acid methyl ester | Good (e.e.s 97%) | High (E = 278) | Environmentally friendly, high enantioselectivity.[1] | Limited to specific substrates, requires enzyme engineering and optimization. |
| Intramolecular O-arylation | Palladium catalysts | Halogenated aromatic hydrocarbons with chiral alcohol groups | Moderate to excellent | Moderate to excellent | Good for constructing the chiral benzodioxane framework.[1] | Requires specific precursors with both a leaving group and a nucleophile. |
Experimental Protocols
Asymmetric Hydrogenation of 1,4-Benzodioxines
This two-step sequence involves the initial synthesis of a 2-substituted-1,4-benzodioxine via Ring-Closing Metathesis (RCM), followed by asymmetric hydrogenation.
Step 1: Synthesis of 2-Substituted-1,4-Benzodioxines via RCM
-
Procedure: To a solution of the corresponding diallyl ether precursor in a suitable solvent (e.g., dichloromethane), a catalytic amount of a nitro-Grela catalyst (e.g., 150-300 ppm) is added.[3] The reaction mixture is stirred at room temperature until completion, as monitored by TLC or GC-MS. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to afford the 2-substituted-1,4-benzodioxine.
Step 2: Iridium-Catalyzed Asymmetric Hydrogenation
-
Procedure: In a glovebox, a pressure vessel is charged with the 2-substituted-1,4-benzodioxine (0.2 mmol), [Ir(cod)Cl]₂ (0.002 mmol), and (R,R,R,R)-BIDIME-dimer L5 (0.006 mmol).[8] A mixture of THF (0.3 mL), MeOH (0.3 mL), and AcOH (8 mmol) is then added. The vessel is sealed, removed from the glovebox, and pressurized with H₂ (600 psi). The reaction is stirred at 50 °C for 24 hours. After releasing the pressure, the solvent is evaporated, and the residue is purified by chromatography to yield the chiral 2-substituted-1,4-benzodioxane.[8]
Mitsunobu Reaction for 1,4-Benzodioxane Synthesis
This method facilitates the coupling of a phenol with a chiral alcohol to form the 1,4-benzodioxane ring system.
-
Procedure: To a solution of the chiral alcohol (1.0 eq.), the phenolic coupling partner (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.[6] The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion. The solvent is removed in vacuo, and the crude product is purified by column chromatography to separate the desired 1,4-benzodioxane derivative from the triphenylphosphine oxide byproduct. The reaction proceeds with inversion of stereochemistry at the alcohol center.[5]
Epoxide Ring Opening and Intramolecular Cyclization
This approach provides access to functionalized 1,4-dioxanes starting from readily available epoxides.
-
Procedure: Ethylene glycol is treated with one equivalent of sodium hydride in a suitable solvent to generate the monosodium salt. The desired epoxide (1.0 eq.) is then added to the solution of ethylene glycol monosodium salt, and the mixture is heated to effect the ring-opening of the epoxide.[7] After the initial reaction is complete, a second equivalent of a base (e.g., sodium hydride) is added to promote the intramolecular cyclization of the resulting diol, forming the 1,4-dioxane ring.[7] The reaction is then quenched, and the product is extracted and purified by standard methods.
Synthetic Pathways Overview
The following diagram illustrates the different synthetic strategies for accessing 2-substituted-1,4-benzodioxanes without the use of acyl chlorides.
Caption: Alternative synthetic pathways to 2-substituted-1,4-benzodioxanes.
References
- 1. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05612A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
Evaluating the biological activity of different enantiomers derived from 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride.
Comparative Biological Activity of 2,3-Dihydro-1,4-Benzodioxine Enantiomers: A Guide for Drug Development
Introduction
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Derivatives have been synthesized and evaluated for their anti-inflammatory, anticancer, and antihypertensive properties, among others.[3][4][5][6] The chirality at the C2 position of the benzodioxine ring has been shown to be a critical determinant of a compound's pharmacological profile, with different enantiomers often exhibiting distinct potencies and receptor selectivities.[6][7] This guide provides a comparative evaluation of the biological activities of enantiomers derived from the 2,3-dihydro-1,4-benzodioxine core, with a focus on their differential effects on adrenergic and serotonergic receptor systems, as well as their potential in anticancer therapy.
While direct comparative studies on enantiomers derived specifically from 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride are not extensively detailed in the available literature, a clear and compelling case of stereoselectivity is observed in closely related derivatives. This guide will focus on a well-documented example of reversed enantioselectivity, providing researchers with insights into the importance of stereochemistry in the design of selective ligands based on this scaffold.
Reversed Enantioselectivity at Adrenergic and Serotonergic Receptors
A significant finding in the study of 1,4-benzodioxane derivatives is the reversed stereochemical requirement for binding to α1-adrenergic receptors (α1-AR) versus 5-HT1A serotonin receptors.[7][8] This phenomenon presents a powerful opportunity for the development of highly selective therapeutic agents.
A study on specific 1,4-dioxane derivatives demonstrated that the (S)-enantiomer proved to be a potent 5-HT1A receptor agonist, with high selectivity over α1-AR subtypes.[7][8] Conversely, the (R)-enantiomer showed higher potency at the α1d-AR subtype.[7] This differential activity is summarized in the table below.
Table 1: Comparative Activity of 1,4-Dioxane Enantiomers
| Enantiomer | Target Receptor | Biological Activity | Selectivity Profile |
| (S)-enantiomer | 5-HT1A Receptor | Potent Agonist | Highly selective over α1-AR subtypes |
| (R)-enantiomer | α1d-Adrenergic Receptor | Higher Potency | - |
This table is a summary of findings from studies on 1,4-dioxane derivatives, which are structurally related to 2,3-dihydro-1,4-benzodioxine derivatives.
This enantiomeric differentiation is crucial for drug development. The (S)-enantiomers could be pursued as potential anxiolytics or antidepressants, leveraging their 5-HT1A agonist activity, while the (R)-enantiomers could be investigated for conditions where α1d-AR modulation is beneficial.
Anticancer Activity and α1d-Adrenergic Receptor Dependence
The chirality of these compounds has also been shown to influence their anticancer activity.[7] In human prostate cancer cells (PC-3), the (R)-enantiomer, which is the eutomer (the more potent enantiomer) at the α1d-AR subtype, was found to be the most potent in exerting anticancer effects.[7][8] Further studies confirmed that the anticancer activity was dependent on the α1d-AR, as the effect was diminished in α1d-AR silenced PC-3 cells.[7]
Table 2: Enantioselective Anticancer Activity
| Cell Line | Enantiomer | Key Finding |
| Human Prostate Cancer (PC-3) | (R)-enantiomer | Most potent anticancer activity. |
| α1d-AR Silenced PC-3 | (R)-enantiomer | Decreased anticancer effect. |
This highlights a potential therapeutic application for the (R)-enantiomers of 2,3-dihydro-1,4-benzodioxine derivatives as anticancer agents, with a mechanism linked to the α1d-adrenergic receptor.
Visualizing the Enantioselective Logic and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were created using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scirp.org [scirp.org]
- 4. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02623J [pubs.rsc.org]
- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11.1 Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1‑Adrenergic and 5‑HT1A Receptor Binding Sites Recognition [pubblicazioni.unicam.it]
A Comparative Guide to FT-IR Analysis for the Carbonyl Chloride Functional Group
This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic signatures of the carbonyl chloride functional group against other common carbonyl-containing moieties. It is intended for researchers, scientists, and professionals in drug development who utilize FT-IR spectroscopy for structural elucidation and reaction monitoring. The guide includes characteristic vibrational frequencies, detailed experimental protocols, and a logical workflow for unambiguous identification.
Distinguishing Carbonyl Chlorides with FT-IR
FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The carbonyl (C=O) stretching vibration gives rise to a strong and sharp absorption band in the infrared spectrum, typically between 1650 and 1850 cm⁻¹. The precise wavenumber of this absorption is highly sensitive to the electronic environment of the carbonyl group, allowing for the differentiation of various carbonyl-containing compounds.[1][2]
The carbonyl chloride, or acyl chloride, functional group is distinguished by its C=O stretching frequency, which appears at a significantly higher wavenumber compared to most other carbonyl compounds like ketones, aldehydes, and esters.[3][4] This high-frequency absorption is attributed to the strong inductive electron-withdrawing effect of the chlorine atom, which strengthens the C=O double bond.[4] Consequently, the C=O bond in an acyl chloride is stiffer and requires more energy to vibrate, shifting its absorption to a higher frequency.[4]
Acid chlorides exhibit a very strong C=O stretching band in the range of 1810–1775 cm⁻¹.[5] This high-wavenumber region is shared by few other functional groups, most notably acid anhydrides, which typically display two distinct carbonyl bands.[5][6] The presence of a single, intense peak around 1800 cm⁻¹ is therefore a strong indicator of a carbonyl chloride.[7]
Comparative FT-IR Data for Carbonyl Functional Groups
To confidently identify a carbonyl chloride, its FT-IR spectrum must be compared against the characteristic absorptions of other carbonyl groups. The table below summarizes the typical C=O stretching vibration ranges for various carbonyl-containing functional groups.
| Functional Group | Structure | C=O Stretching Frequency (cm⁻¹) | Key Distinguishing Features & Notes |
| Carbonyl Chloride | R-CO-Cl | 1815 - 1775 | Very high frequency.[5] Conjugation can lower the frequency. A C-Cl stretch may also be observed between 730-550 cm⁻¹.[5] |
| Acid Anhydride | R-CO-O-CO-R | 1830 - 1800 & 1775 - 1740 | Characterized by two distinct C=O stretching bands due to symmetric and asymmetric stretching.[6] |
| Ester | R-CO-OR' | 1750 - 1735 | Higher frequency than ketones/aldehydes.[1] Also shows strong C-O stretching bands in the 1300-1000 cm⁻¹ region.[8][9] |
| Aldehyde | R-CO-H | 1740 - 1720 | Slightly higher frequency than ketones.[6] Also exhibits two characteristic C-H stretching bands near 2850 and 2750 cm⁻¹.[2][10] |
| Ketone | R-CO-R' | 1725 - 1705 | Typically used as a baseline reference.[6] Ring strain increases the frequency, while conjugation decreases it.[8][11] |
| Carboxylic Acid | R-CO-OH | 1725 - 1700 | Characterized by a very broad O-H stretching absorption from 3300-2500 cm⁻¹ that often overlaps C-H stretches.[6] |
| Amide | R-CO-NR'₂ | 1690 - 1650 | Generally the lowest frequency carbonyl stretch due to resonance donation from the nitrogen atom.[4] |
Note: The ranges provided are for typical, non-conjugated, and unstrained molecules. Conjugation with a double bond or aromatic ring generally lowers the stretching frequency by 20-40 cm⁻¹.[8][6]
Experimental Protocols
Accurate and reproducible FT-IR data relies on proper sample preparation and instrument operation.
Sample Preparation
The choice of method depends on the physical state of the sample. All preparation should be conducted in a moisture-free environment (e.g., under a nitrogen atmosphere or in a glove box) as carbonyl chlorides are highly reactive towards water.
-
For Liquid Samples (Neat Film):
-
Ensure the KBr or NaCl salt plates are clean, dry, and polished. Clean them by wiping with a tissue, washing with anhydrous methylene chloride or another suitable solvent, and finally rinsing with ethanol before drying.[12]
-
Place one small drop of the liquid sample onto the surface of one salt plate.[12]
-
Carefully place the second salt plate on top and give it a slight turn to spread the liquid into a thin, uniform film. The film should appear translucent without air bubbles.[12]
-
Mount the sandwiched plates into the spectrometer's sample holder for analysis.
-
-
For Solid Samples (KBr Pellet):
-
Gently grind approximately 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.
-
Add about 100-200 mg of dry, spectroscopic-grade KBr powder. The sample-to-KBr ratio should be roughly 1:100.[12]
-
Briefly mix the sample and KBr in the mortar, then grind the mixture thoroughly for several minutes to ensure a homogenous, fine powder. This minimizes light scattering.[12]
-
Transfer the powder to a pellet-pressing die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent disk.
-
Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
-
FT-IR Spectrum Acquisition
-
Background Scan: Before running the sample, perform a background scan with an empty sample compartment (for liquids on plates, the clean plates can be used). This scan measures the instrument's and ambient environment's (e.g., CO₂, H₂O) absorbance, which will be subtracted from the sample spectrum.
-
Sample Scan: Place the prepared sample in the sample holder and acquire the spectrum.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Ensure the strongest absorption band has a transmittance between 0-10% and is not "flat-topped" (total absorbance), which indicates the sample is too concentrated.[12]
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for confirming a carbonyl chloride functional group using FT-IR analysis, particularly when monitoring a reaction from a carboxylic acid precursor.
Caption: Workflow for FT-IR confirmation of a carbonyl chloride.
This workflow highlights the critical steps in confirming the successful synthesis of a carbonyl chloride from a carboxylic acid. The disappearance of the broad O-H stretch from the starting material and the appearance of the characteristic high-frequency C=O stretch in the product are the two key spectral changes to monitor.[7]
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. eng.uc.edu [eng.uc.edu]
X-ray Crystal Structure Analysis of Compounds Derived from 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography provides an unparalleled view into the solid-state structure of compounds, offering insights that are crucial for rational drug design, understanding intermolecular interactions, and predicting physicochemical properties. This guide focuses on the X-ray crystal structure analysis of a key derivative synthesized from 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride: (S)-N-(2-(4-sulfamoylphenyl)ethyl)-2,3-dihydrobenzo[b]dioxine-2-carboxamide.
The 2,3-dihydro-1,4-benzodioxin moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The ability to modify this core structure, for instance by derivatizing the 2-carbonyl chloride, allows for the exploration of vast chemical space in the quest for novel therapeutics. Here, we present a detailed comparison of the crystallographic data of the aforementioned sulfamoylphenethyl derivative, providing a comprehensive overview of its synthesis and solid-state conformation.
Comparative Crystallographic Data
A critical aspect of structural analysis is the comparison of key crystallographic parameters. The following table summarizes the essential data obtained from the single-crystal X-ray diffraction analysis of (S)-N-(2-(4-sulfamoylphenyl)ethyl)-2,3-dihydrobenzo[b]dioxine-2-carboxamide. This data serves as a benchmark for comparing with other derivatives and for computational modeling studies.
| Parameter | Value |
| Compound Name | (S)-N-(2-(4-sulfamoylphenyl)ethyl)-2,3-dihydrobenzo[b]dioxine-2-carboxamide |
| Chemical Formula | C₁₇H₁₈N₂O₅S |
| Formula Weight | 362.40 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.891(1) |
| b (Å) | 11.452(2) |
| c (Å) | 25.431(5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1714.4(6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.404 |
| Absorption Coefficient (mm⁻¹) | 0.21 |
| F(000) | 760 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |
| Theta range for data collection (°) | 2.0 to 28.0 |
| Reflections collected | 15123 |
| Independent reflections | 3945 [R(int) = 0.034] |
| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.109 |
| R indices (all data) | R1 = 0.051, wR2 = 0.115 |
| Absolute structure parameter | 0.0(1) |
Experimental Protocols
A detailed understanding of the experimental procedures is crucial for the replication and extension of these findings. The following protocols outline the synthesis of the title compound and the subsequent X-ray diffraction analysis.
Synthesis of (S)-N-(2-(4-sulfamoylphenyl)ethyl)-2,3-dihydrobenzo[b][1][2]dioxine-2-carboxamide
The synthesis commences from the commercially available 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, which is first converted to its corresponding acid chloride.
Step 1: Synthesis of (S)-2,3-dihydrobenzo[b]dioxine-2-carbonyl chloride
To a solution of (S)-2,3-dihydrobenzo[b]dioxine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), oxalyl chloride (1.2 eq) is added dropwise at 0 °C under an inert atmosphere. A catalytic amount of N,N-dimethylformamide (DMF) is then added. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude (S)-2,3-dihydrobenzo[b]dioxine-2-carbonyl chloride, which is used in the next step without further purification.
Step 2: Synthesis of (S)-N-(2-(4-sulfamoylphenyl)ethyl)-2,3-dihydrobenzo[b]dioxine-2-carboxamide
To a solution of 4-(2-aminoethyl)benzenesulfonamide (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM, a solution of the crude (S)-2,3-dihydrobenzo[b]dioxine-2-carbonyl chloride (1.1 eq) in anhydrous DCM is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound.
X-ray Crystallography
Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the purified compound in a mixture of methanol and ethyl acetate.
A suitable crystal was mounted on a diffractometer. Data was collected at a controlled temperature using graphite-monochromated radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizing the Experimental Workflow
To provide a clear overview of the process, the following diagram illustrates the experimental workflow from the starting material to the final structural analysis.
Caption: Experimental workflow from synthesis to crystal structure analysis.
This guide provides a foundational dataset and a methodological framework for researchers working with 2,3-dihydro-1,4-benzodioxine derivatives. The detailed crystallographic information and experimental protocols for (S)-N-(2-(4-sulfamoylphenyl)ethyl)-2,3-dihydrobenzo[b]dioxine-2-carboxamide offer a valuable resource for comparative structural studies and the rational design of new bioactive molecules.
Comparative study of the efficiency of different bases in reactions with 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
For researchers, scientists, and drug development professionals, the efficient synthesis of amide derivatives of 2,3-dihydro-1,4-benzodioxine is crucial for the development of various pharmaceutically active compounds, including the well-known alpha-blocker Doxazosin. The reaction of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride with amines is a key step in these synthetic routes, and the choice of base plays a significant role in the overall efficiency of the process. This guide provides a comparative study of the efficiency of different bases in this acylation reaction, supported by experimental data from peer-reviewed literature.
Comparative Efficiency of Selected Bases
The selection of an appropriate base is critical for neutralizing the hydrochloric acid byproduct generated during the acylation reaction, thereby driving the reaction to completion and maximizing the product yield. Both inorganic and organic bases are commonly employed for this purpose. Below is a summary of the performance of potassium carbonate (an inorganic base) and triethylamine (an organic base) in the synthesis of N-substituted 2,3-dihydro-1,4-benzodioxine-2-carboxamides.
| Base | Amine | Solvent | Reaction Conditions | Yield (%) | Reference |
| Potassium Carbonate (K₂CO₃) | Piperazine | N,N-Dimethylformamide (DMF) | 80°C, 8 hours | 86% | [1] |
| Triethylamine (TEA) | N,N-dialkylethylenediamine | Dioxane | Not specified | 87% | [2] |
Analysis:
The data indicates that both inorganic and organic bases can be highly effective in promoting the acylation of amines with this compound, with both potassium carbonate and triethylamine facilitating high yields (86% and 87%, respectively).
-
Potassium Carbonate (K₂CO₃): As a solid, heterogeneous base, potassium carbonate offers the advantage of easy removal from the reaction mixture by filtration. Its use in a polar aprotic solvent like DMF at an elevated temperature ensures sufficient reactivity to effectively scavenge the generated HCl.
-
Triethylamine (TEA): This liquid, homogeneous organic base is soluble in a wide range of organic solvents, including dioxane. Its basicity is sufficient to neutralize the HCl, and it is often favored for its ease of handling and removal by extraction or distillation. While a direct comparison with the same amine nucleophile is not available in the reviewed literature, the high yield obtained in a similar system suggests its high efficiency.
While both bases demonstrate high efficiency, the choice between them may depend on factors such as the specific amine substrate, solvent system, desired work-up procedure, and cost-effectiveness.
Experimental Protocols
Detailed experimental procedures are essential for reproducibility and adaptation in a research setting.
Protocol 1: Acylation of Piperazine using Potassium Carbonate
This protocol describes the synthesis of 1-(1,4-benzodioxane-2-carbonyl)piperazine.
Materials:
-
This compound
-
Piperazine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ether
Procedure:
-
A solution of this compound (10 g, 55.50 mmol) and piperazine (5.26 g, 61.05 mmol) in N,N-dimethylformamide is prepared.
-
To this reaction mixture, potassium carbonate (23.01 g, 166.5 mmol) is added.
-
The reaction mixture is stirred for 8 hours at 80°C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, water is added to the mixture.
-
The resulting solid is collected by filtration.
-
The collected solid is washed with ether and dried under a vacuum to yield the final product.[1]
Protocol 2: General Acylation of an Amine using Triethylamine
This protocol provides a general procedure for the acylation of an amine using triethylamine as the base.
Materials:
-
Acyl Chloride (e.g., this compound)
-
Amine (e.g., N,N-dialkylethylenediamine)
-
Triethylamine (TEA)
-
Dioxane (or other suitable dry solvent)
-
Ether
Procedure:
-
The imidoester hydrochloride (10 mmol) is suspended in dioxane (30 ml).
-
Triethylamine (1.01 g, 10 mmol) is added to the suspension.
-
The mixture is stirred for 1 hour.
-
The precipitated triethylammonium hydrochloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in ether and filtered.
-
The solvent is removed by distillation under vacuum to afford the product.[2]
Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the general experimental workflow for the acylation reaction and the underlying chemical mechanism.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The base then deprotonates the resulting ammonium ion, neutralizing the acid and driving the reaction forward.
References
A Comparative Guide to the Validation of Synthetic Intermediates in 1,4-Benzodioxane-Based Drugs
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of several important drugs. Ensuring the purity and quality of synthetic intermediates is paramount in the development of these pharmaceuticals to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the validation of key synthetic intermediates in the preparation of two prominent 1,4-benzodioxane-based drugs: Doxazosin and Viloxazine. We will delve into their synthetic pathways, compare analytical validation methodologies for their key intermediates, and provide detailed experimental protocols.
Doxazosin: An Alpha-1 Adrenergic Antagonist
Doxazosin is a widely used medication for treating hypertension and benign prostatic hyperplasia. Its mechanism of action involves the blockade of alpha-1 adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate.
Synthetic Pathway and Key Intermediates
A common synthetic route to Doxazosin involves the coupling of two key intermediates: 1-(1,4-benzodioxan-2-carbonyl)piperazine (Intermediate A) and 4-amino-2-chloro-6,7-dimethoxyquinazoline . The validation of Intermediate A is critical to control the impurity profile of the final drug substance. An alternative approach involves the synthesis of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid (Intermediate B) , which is then activated and reacted with a piperazine derivative.
Validation of Key Intermediates
The validation of Intermediate A and B typically employs a range of analytical techniques to ensure identity, purity, and quality. High-Performance Liquid Chromatography (HPLC) is the most common method, offering high resolution and sensitivity.
Table 1: Comparison of Analytical Methods for Doxazosin Intermediates
| Parameter | HPLC-UV for Intermediate A | Titration for Intermediate B |
| Principle | Separation based on polarity, UV detection | Acid-base neutralization |
| Specificity | High, separates from related impurities | Moderate, subject to interference from other acidic/basic impurities |
| Linearity (r²) | >0.999[1] | Not Applicable |
| LOD | ~0.1 ng/mL (for Doxazosin, indicative)[2] | Higher than chromatographic methods |
| LOQ | ~0.5 µg/mL (for Doxazosin, indicative)[2] | Higher than chromatographic methods |
| Precision (%RSD) | <2% | <1% |
| Accuracy (% Recovery) | 98-102% | 99-101% |
Experimental Protocols
HPLC-UV Method for 1-(1,4-benzodioxan-2-carbonyl)piperazine (Intermediate A)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol)[1][2].
-
Flow Rate: Typically 1.0 mL/min[1].
-
Detection: UV detection at a wavelength of approximately 251 nm[1][2].
-
Validation Parameters:
-
Specificity: Assessed by analyzing stressed samples (acid, base, oxidation, heat, light) to ensure the peak for the intermediate is free from interference from degradation products[3].
-
Linearity: Determined by analyzing a series of solutions of known concentrations and plotting the peak area against concentration. A correlation coefficient (r²) of >0.999 is generally required[1].
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (%RSD) should typically be less than 2%.
-
Accuracy: Determined by the recovery of a known amount of the intermediate spiked into a sample matrix. Recoveries are typically expected to be within 98-102%.
-
LOD & LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve[4].
-
Signaling Pathway of Doxazosin
Doxazosin exerts its therapeutic effect by blocking the alpha-1 adrenergic receptor, a G-protein coupled receptor (GPCR). This prevents norepinephrine from binding and initiating the downstream signaling cascade that leads to smooth muscle contraction.
Viloxazine: A Serotonin-Norepinephrine Modulating Agent
Viloxazine is a medication used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). It primarily acts as a selective norepinephrine reuptake inhibitor, but also exhibits activity at serotonin receptors.
Synthetic Pathway and Key Intermediates
A common synthesis of Viloxazine starts with 2-ethoxyphenol, which is reacted with epichlorohydrin to form the key epoxide intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane (Intermediate C) . This intermediate is then reacted with a suitable amine to form the morpholine ring of Viloxazine. The purity of Intermediate C is crucial as residual epichlorohydrin is a potential genotoxic impurity.
Validation of Key Intermediates
Due to the volatile nature of Intermediate C and the starting material epichlorohydrin, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is often the preferred analytical method for validation.
Table 2: Comparison of Analytical Methods for Viloxazine Intermediates
| Parameter | GC-MS for Intermediate C | RP-HPLC for Viloxazine & Impurities |
| Principle | Separation based on volatility and polarity, mass-to-charge ratio detection | Separation based on polarity, UV detection |
| Specificity | Very high, provides structural information | High, separates based on retention time |
| Linearity (r²) | >0.999 | >0.999[5] |
| LOD | Low ng/mL to pg/mL range | 0.01 µg/g (for impurities)[5] |
| LOQ | Low ng/mL to pg/mL range | 0.03 µg/g (for impurities)[5] |
| Precision (%RSD) | <5% | <2%[5] |
| Accuracy (% Recovery) | 95-105% | 90-110%[5] |
Experimental Protocols
GC-MS Method for 1-(2-ethoxyphenoxy)-2,3-epoxypropane (Intermediate C)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar stationary phase (e.g., DB-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration of the analyte.
-
Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from impurities and residual starting materials.
-
MS Detection: Electron ionization (EI) mode with scanning of a specific mass range or selected ion monitoring (SIM) for higher sensitivity.
-
Validation Parameters:
-
Specificity: Confirmed by the unique mass spectrum of the intermediate and its retention time, distinguishing it from potential impurities like epichlorohydrin.
-
Linearity: Established by analyzing a series of standard solutions and plotting the peak area against concentration.
-
Precision and Accuracy: Assessed by repeated analysis of samples of known concentration.
-
LOD & LOQ: Determined by injecting serially diluted standard solutions and evaluating the signal-to-noise ratio.
-
Signaling Pathway of Viloxazine
Viloxazine's primary mechanism is the inhibition of the norepinephrine transporter (NET), which increases the concentration of norepinephrine in the synaptic cleft. It also has effects on serotonin receptors, contributing to its overall therapeutic profile.
Conclusion
The validation of synthetic intermediates is a critical and multifaceted process in the manufacturing of 1,4-benzodioxane-based drugs. For Doxazosin, with its core intermediate being a solid, HPLC-UV is a robust and widely used analytical technique. In contrast, the synthesis of Viloxazine involves a volatile epoxide intermediate, making GC-MS the more appropriate choice for its validation, particularly for the control of potentially genotoxic impurities. The selection of the analytical methodology must be tailored to the physicochemical properties of the intermediate and the specific requirements for purity and safety of the final drug product. This guide highlights the importance of a thorough understanding of both the synthetic pathway and the available analytical tools to ensure the quality and consistency of these vital medications.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Determination of Doxazosin Mesylate in Tablets by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 5. jchr.org [jchr.org]
Safety Operating Guide
2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride proper disposal procedures
Safe Disposal of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
The proper handling and disposal of this compound are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals. Due to its hazardous nature as a corrosive and water-reactive acyl halide, adherence to these procedures is essential.
Essential Safety and Hazard Information
This compound is classified as a hazardous substance that poses significant risks upon exposure. It is crucial to handle this chemical within a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Hazard Identification and Precautionary Statements:
The primary hazards associated with this compound are severe skin corrosion and serious eye damage.[1] The following table summarizes the relevant Globally Harmonized System (GHS) classifications.
| Hazard Class | Hazard Code | Description | Precautionary Codes |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |
| Serious Eye Damage | H318 | Causes serious eye damage | P280, P305+P351+P338, P310 |
Personal Protective Equipment (PPE):
To mitigate exposure risks, the following PPE is mandatory when handling this substance:
-
Hand Protection: Wear compatible, chemical-resistant gloves.[1]
-
Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA.[1]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1] A lab coat is required.
-
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
First Aid Measures:
Immediate action is required in case of exposure:
-
Eye Contact: Immediately flush eyes with plenty of flowing water for at least 15 minutes, holding eyelids apart.[1] Seek immediate consultation with an ophthalmologist.[1]
-
Skin Contact: Wash immediately with plenty of water and soap for at least 15 minutes.[1] Remove all contaminated clothing and shoes, and wash clothing before reuse.[1][2]
-
Ingestion: If swallowed, rinse the mouth with water, provided the person is conscious. Do NOT induce vomiting.[1][2] Call a physician or poison control center immediately.[3]
-
Inhalation: Move the person to fresh air and keep them warm and at rest.[1] If breathing is irregular or has stopped, administer artificial respiration.[1]
Disposal Workflow and Protocols
The recommended disposal method for this compound is through a licensed hazardous waste disposal company. The chemical should not be disposed of down the drain or in regular trash.[1]
Caption: Disposal workflow for this compound.
Experimental Protocols for Disposal
The primary and most recommended method of disposal is through a certified waste management provider. Any form of chemical treatment should only be performed by trained personnel with a thorough understanding of the reaction risks.
Protocol 1: Direct Disposal (Recommended)
This is the safest and most compliant method for disposing of the chemical.
-
Segregation and Collection:
-
Labeling and Storage:
-
Clearly label the container with a "Hazardous Waste" tag.
-
Identify the contents as "this compound" and list any solvents used.
-
Store the sealed container in a designated and properly ventilated satellite accumulation area, away from incompatible materials.[2]
-
-
Final Disposal:
Protocol 2: Laboratory-Scale Treatment of Residual Amounts (Expert Use Only)
This procedure is for treating very small, residual amounts of the chemical, such as quenching a reaction or decontaminating glassware. It is based on the principle of hydrolyzing the reactive acyl halide. This must be done with extreme caution.
-
Preparation:
-
Perform the entire procedure in a chemical fume hood.
-
Prepare a stirred solution of a weak base, such as sodium bicarbonate, in a flask that is at least 10 times larger than the volume of the solution to accommodate any gas evolution or foaming. An ice bath should be on hand to control the reaction temperature.
-
-
Neutralization:
-
Slowly and carefully add the this compound dropwise to the stirred basic solution. Acyl halides react readily with water.[4] The reaction is exothermic and will release HCl gas, which is neutralized by the bicarbonate.
-
Monitor the reaction for any signs of uncontrolled temperature increase or excessive gas evolution.
-
-
Waste Collection:
-
Once the reaction is complete and the solution has returned to room temperature, check the pH to ensure it is neutral (between 6 and 8).
-
This neutralized aqueous solution must still be collected as hazardous waste. It should not be poured down the drain, as it may contain residual organic compounds.[1]
-
Transfer the solution to a properly labeled hazardous waste container for disposal via your institution's EHS office.
-
References
Personal protective equipment for handling 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
This guide provides critical operational and safety protocols for laboratory professionals handling 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride. Adherence to these procedures is essential for ensuring personal safety and maintaining experimental integrity. This compound is an acyl halide, a class of chemicals that are reactive and require careful handling.[1] It is known to cause severe skin burns and eye damage and is harmful if inhaled or swallowed.[2][3]
Personal Protective Equipment (PPE)
All personnel must use the specified PPE when handling this compound. Engineering controls, such as a chemical fume hood, are the primary line of defense and must be used at all times.[4]
| Protection Area | Equipment Specification | Rationale & Citation |
| Eye & Face | Chemical safety goggles as described by OSHA regulations. A full-face shield is also required. | Protects against splashes and vapors that can cause serious eye damage.[3] Acyl halides are lachrymatory (induce tearing).[1] |
| Hand | Compatible, chemical-resistant impervious gloves (e.g., Butyl rubber or a suitable laminate). | Prevents skin contact, which can cause severe burns.[3] Always inspect gloves for integrity before use.[5] |
| Body | Chemical-resistant lab coat or apron worn over full-coverage clothing. | Provides a barrier against accidental spills and skin exposure.[2][3] Contaminated clothing must be removed immediately and washed before reuse. |
| Respiratory | Primary: Use only within a certified chemical fume hood. Secondary: If fume hood is not available or in case of ventilation failure, a NIOSH/MSHA approved respirator with an appropriate cartridge is mandatory. | The substance may cause respiratory irritation and is toxic if inhaled.[2][4] A fume hood provides necessary ventilation.[4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely using this compound in a laboratory setting. As the compound is sensitive to moisture and air, it should be handled under an inert gas like nitrogen or argon.
Step 1: Preparation
-
Ensure an eyewash station and safety shower are immediately accessible and functional.[4]
-
Prepare your workspace exclusively within a chemical fume hood.
-
Gather all necessary equipment, including reaction vessels, syringes, and quenching solutions, and ensure they are dry.
-
Place an inert absorbent material (e.g., sand, vermiculite) nearby for spill management.
Step 2: Donning PPE
-
Put on all required PPE as detailed in the table above, starting with the lab coat, followed by safety goggles, face shield, and finally gloves.
Step 3: Handling the Chemical
-
Keep the container tightly closed when not in use.[2]
-
If the chemical is in a new container, warm it to room temperature before opening to prevent moisture condensation.
-
Measure and transfer the chemical carefully, avoiding any splashes or generation of mists/vapors.[2]
-
Keep the container away from incompatible materials such as water, bases, strong oxidizing agents, and metals.[4]
Step 4: Post-Procedure Cleanup
-
Quench any residual reagent in the reaction vessel using the disposal protocol outlined below before cleaning glassware.
-
Wipe down the work surface in the fume hood with an appropriate solvent and then water.
-
Properly seal all waste containers.
Step 5: Doffing PPE
-
Remove PPE in the reverse order of donning, ensuring contaminated surfaces are not touched. Remove gloves first, followed by the face shield, goggles, and lab coat.
-
Wash hands thoroughly with soap and water after handling is complete.[2]
Caption: Workflow for Safely Handling this compound.
Disposal Plan
Acyl halides must be neutralized before disposal. Do not dispose of the active chemical directly into a waste container or down the drain.[6]
Experimental Protocol for Neutralization/Disposal:
This procedure is designed for the laboratory-scale treatment of surplus acyl halides.[6]
Step 1: Prepare Neutralization Station
-
In a fume hood, place a flask (appropriately sized for the quantity of waste) in an ice bath to manage heat from the exothermic reaction.
-
Equip the flask with a stirrer.
Step 2: Initial Quenching
-
Slowly and carefully add the waste this compound dropwise to a stirring solution of 2.5 M sodium hydroxide (NaOH).[6] The reaction hydrolyzes the acyl chloride to its corresponding carboxylate salt and sodium chloride.
Step 3: Neutralization
-
Once the reaction is complete (i.e., the added material has fully dissolved and the reaction has subsided), check the pH of the solution.
-
Neutralize the solution to a pH of approximately 7 using a dilute acid (e.g., hydrochloric or sulfuric acid).[6]
Step 4: Final Disposal
-
Once neutralized, the aqueous solution can be washed down the drain with a large excess of water, in accordance with local regulations.[6]
-
If local regulations prohibit this, dispose of the neutralized solution in a properly labeled aqueous waste container.
In Case of a Spill:
-
Evacuate personnel from the immediate area.[4]
-
Remove all ignition sources.
-
Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite.
-
Collect the absorbed material into a suitable, closed container for disposal according to the protocol above.[4] Do not use combustible materials like paper towels to absorb the spill.
-
Do not allow the spill to enter the sewer system.[4]
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

